molecular formula C8H11BrClN B1379486 (5-Bromo-2-methylphenyl)methanamine hydrochloride CAS No. 1803611-00-8

(5-Bromo-2-methylphenyl)methanamine hydrochloride

Cat. No.: B1379486
CAS No.: 1803611-00-8
M. Wt: 236.53 g/mol
InChI Key: VJRUQXPKMYPRQG-UHFFFAOYSA-N
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Description

(5-Bromo-2-methylphenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C8H11BrClN and its molecular weight is 236.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-2-methylphenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-methylphenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-bromo-2-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6-2-3-8(9)4-7(6)5-10;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRUQXPKMYPRQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (5-Bromo-2-methylphenyl)methanamine Hydrochloride: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of (5-Bromo-2-methylphenyl)methanamine hydrochloride, a key building block in synthetic organic chemistry. We will delve into its chemical structure, physicochemical properties, and established synthetic routes, offering insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

(5-Bromo-2-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative. The core structure consists of a benzene ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a methanamine hydrochloride group at the 1-position.

Molecular Formula: C₈H₁₁BrClN

Molecular Weight: 236.54 g/mol

CAS Number: 1446553-61-7

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for many chemical reactions and biological assays.

Structural Diagram:

Caption: Chemical structure of (5-Bromo-2-methylphenyl)methanamine hydrochloride.

Physicochemical Properties

Understanding the physicochemical properties of (5-Bromo-2-methylphenyl)methanamine hydrochloride is crucial for its handling, storage, and application in synthesis.

PropertyValueSource
Molecular Weight236.54 g/mol
AppearanceWhite to off-white solid
Purity≥98% (typical)
SolubilitySoluble in waterGeneral knowledge for hydrochloride salts

Synthesis and Manufacturing

The synthesis of (5-Bromo-2-methylphenyl)methanamine hydrochloride typically involves a multi-step process starting from commercially available precursors. A common synthetic route is outlined below.

Synthetic Pathway Overview:

Synthesis A 5-Bromo-2-methylbenzonitrile B (5-Bromo-2-methylphenyl)methanamine A->B Reduction (e.g., LiAlH4 or H2/Catalyst) C (5-Bromo-2-methylphenyl)methanamine hydrochloride B->C Treatment with HCl

Caption: A common synthetic route for (5-Bromo-2-methylphenyl)methanamine hydrochloride.

Detailed Synthetic Protocol:

A plausible and commonly employed method for the synthesis of (5-Bromo-2-methylphenyl)methanamine hydrochloride involves the reduction of 5-bromo-2-methylbenzonitrile.

Step 1: Reduction of 5-Bromo-2-methylbenzonitrile

  • In a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-methylbenzonitrile in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF), to the stirred solution. The choice of reducing agent is critical; LiAlH₄ is a powerful reducing agent suitable for nitriles, while borane complexes offer a milder alternative.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution to precipitate the aluminum salts.

  • Filter the resulting mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude (5-Bromo-2-methylphenyl)methanamine free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude (5-Bromo-2-methylphenyl)methanamine in a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Slowly add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid precipitate by filtration, wash with a cold solvent to remove any impurities, and dry under vacuum to obtain (5-Bromo-2-methylphenyl)methanamine hydrochloride.

Applications in Research and Development

(5-Bromo-2-methylphenyl)methanamine hydrochloride serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive amine group and a halogenated aromatic ring, allows for a variety of chemical transformations.

  • Pharmaceutical Synthesis: It is a precursor for the synthesis of various biologically active compounds. The amine group can be readily derivatized to form amides, sulfonamides, and other functional groups, while the bromo-substituted phenyl ring can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular complexity.

  • Agrochemical Development: Similar to its use in pharmaceuticals, this compound can be a starting material for the creation of novel pesticides and herbicides.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (5-Bromo-2-methylphenyl)methanamine hydrochloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(5-Bromo-2-methylphenyl)methanamine hydrochloride is a versatile and important chemical intermediate. Its well-defined structure and predictable reactivity make it a valuable tool for medicinal chemists and researchers in the life sciences. A thorough understanding of its properties and synthetic methodologies is key to unlocking its full potential in the development of novel and impactful molecules.

References

An In-depth Technical Guide to (5-Bromo-2-methylphenyl)methanamine Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-2-methylphenyl)methanamine hydrochloride is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its specific substitution pattern—a bromine atom, a methyl group, and an aminomethyl group on a phenyl ring—offers medicinal chemists a versatile scaffold for structural modification and optimization of lead compounds. This technical guide provides a comprehensive overview of the molecular and physical properties of (5-Bromo-2-methylphenyl)methanamine HCl, detailed synthetic protocols, safety and handling procedures, and its applications in drug discovery and development.

Molecular Profile and Physicochemical Properties

(5-Bromo-2-methylphenyl)methanamine hydrochloride is the salt form of the free base, (5-Bromo-2-methylphenyl)methanamine. The hydrochloride salt is often preferred in laboratory and industrial settings due to its increased stability and improved handling characteristics.

Chemical Structure and Formula

The chemical structure of (5-Bromo-2-methylphenyl)methanamine features a benzylamine core with a bromine atom at the 5-position and a methyl group at the 2-position of the benzene ring.

Free Base:

  • Molecular Formula: C₈H₁₀BrN

  • InChI Key: NIDNACDTBZSKKP-UHFFFAOYSA-N[1]

  • SMILES: CC1=C(C=C(C=C1)Br)CN[1]

Hydrochloride Salt:

  • Molecular Formula: C₈H₁₁BrClN

  • CAS Number: 1803611-00-8

Molecular Weight

The molecular weight of the free base and its hydrochloride salt are critical parameters for stoichiometric calculations in chemical reactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
(5-Bromo-2-methylphenyl)methanamineC₈H₁₀BrN200.08198.99966[1]
(5-Bromo-2-methylphenyl)methanamine HClC₈H₁₁BrClN236.54234.97644
Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its application in synthesis, formulation, and biological assays. While specific experimental data for (5-Bromo-2-methylphenyl)methanamine HCl is not extensively published, properties can be predicted and inferred from related structures.

PropertyValueSource/Comment
Melting Point 47-51 °C (for the related nitrile precursor)Sigma-Aldrich
Boiling Point Not available
Solubility Soluble in polar organic solvents such as methanol and DMSO.Inferred from typical amine hydrochlorides.
Appearance Expected to be a solid.
pKa Estimated to be around 9-10 for the ammonium ion.Based on typical benzylamines.

Synthesis and Manufacturing

The synthesis of (5-Bromo-2-methylphenyl)methanamine hydrochloride is typically achieved through the reduction of the corresponding benzonitrile precursor, 5-bromo-2-methylbenzonitrile. This nitrile is a commercially available starting material.

Synthetic Pathway Overview

A common and efficient route for the synthesis involves a two-step process starting from 5-bromo-2-methylbenzoic acid.

Synthesis_Pathway A 5-Bromo-2-methylbenzoic acid B 5-Bromo-2-methylbenzonitrile A->B Nitrile Formation C (5-Bromo-2-methylphenyl)methanamine B->C Nitrile Reduction D (5-Bromo-2-methylphenyl)methanamine HCl C->D Salt Formation (HCl)

Caption: Synthetic workflow for (5-Bromo-2-methylphenyl)methanamine HCl.

Experimental Protocol: Reduction of 5-Bromo-2-methylbenzonitrile

This protocol outlines a general procedure for the reduction of a substituted benzonitrile to the corresponding benzylamine. The choice of reducing agent is critical and can influence the reaction conditions and work-up procedure.

Materials:

  • 5-Bromo-2-methylbenzonitrile

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Borane-tetrahydrofuran complex (BH₃·THF))

  • Anhydrous solvent (e.g., Diethyl ether, Tetrahydrofuran (THF))

  • Hydrochloric acid (HCl) solution (e.g., in diethyl ether or as an aqueous solution)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the reducing agent (e.g., LiAlH₄) in the anhydrous solvent.

  • Addition of Precursor: Dissolve 5-bromo-2-methylbenzonitrile in the same anhydrous solvent and add it dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature). The addition should be slow to manage any exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to reflux for a specified period until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching: Cool the reaction mixture in an ice bath. Carefully and slowly add water dropwise to quench the excess reducing agent, followed by the addition of an aqueous base solution (e.g., NaOH) to precipitate the aluminum or boron salts.

  • Extraction: Filter the resulting slurry and wash the solid residue with the reaction solvent. The filtrate, containing the free amine, is then collected. The aqueous layer, if present, can be further extracted with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (5-Bromo-2-methylphenyl)methanamine.

  • Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain (5-Bromo-2-methylphenyl)methanamine hydrochloride. Further purification can be achieved by recrystallization if necessary.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of (5-Bromo-2-methylphenyl)methanamine would be expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂-NH₂), and the methyl protons (CH₃). The aromatic protons will exhibit splitting patterns indicative of their positions on the substituted ring. The benzylic protons will typically appear as a singlet, and the methyl protons as another singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the non-equivalent carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents (bromine, methyl, and aminomethyl groups). Aromatic carbons typically appear in the range of 110-150 ppm, the benzylic carbon around 40-50 ppm, and the methyl carbon at a higher field (lower ppm value).[2][3]

Infrared (IR) Spectroscopy

The IR spectrum of (5-Bromo-2-methylphenyl)methanamine would show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Applications in Drug Discovery and Development

Substituted benzylamines are prevalent structural motifs in a wide range of pharmaceuticals. (5-Bromo-2-methylphenyl)methanamine hydrochloride serves as a valuable intermediate for introducing a specific substituted phenyl ring into a target molecule.

Role as a Synthetic Intermediate

The bromine atom on the phenyl ring provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at this position, enabling the exploration of structure-activity relationships (SAR) during lead optimization.

Precursor for Bioactive Molecules

While direct applications of (5-Bromo-2-methylphenyl)methanamine HCl in marketed drugs are not widely documented, structurally similar intermediates are crucial in the synthesis of important therapeutic agents. For instance, related bromo-phenyl derivatives are key intermediates in the synthesis of:

  • Canagliflozin: A sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis of canagliflozin involves intermediates with a bromo-substituted phenyl ring.[4][5]

  • Macitentan: A dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. The synthesis of macitentan and its analogues often involves bromo-substituted pyrimidine and phenyl intermediates.[6]

The structural features of (5-Bromo-2-methylphenyl)methanamine make it a promising candidate for the development of novel compounds targeting a range of biological targets.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (5-Bromo-2-methylphenyl)methanamine hydrochloride and its precursors.

Hazard Identification

Based on data for structurally similar compounds, (5-Bromo-2-methylphenyl)methanamine hydrochloride and its precursors should be handled with care. Potential hazards include:

  • Acute Toxicity: May be harmful if swallowed.

  • Skin and Eye Irritation: May cause skin and eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Spill and Exposure: In case of skin or eye contact, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

(5-Bromo-2-methylphenyl)methanamine hydrochloride is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and reactive handles provide a solid foundation for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, synthetic routes, and safe handling practices is essential for its effective utilization in research and development.

References

  • PubChem. Bromo-(5-bromo-2-methylphenyl)methanamine. National Center for Biotechnology Information. [Link]

  • PubChem. (5-bromo-2-methylphenyl)methanamine. National Center for Biotechnology Information. [Link]

  • Google Patents. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
  • OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. [Link]

  • Shi, Y. H., et al. (2010). (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2038.
  • American Elements. (4-bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride. [Link]

  • PubChemLite. (5-bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride (C8H9BrFN). [Link]

  • ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
  • Google Patents.
  • Amanote Research. (5-Bromo-2-Methylphenyl)(4-Ethoxyphenyl)methanone. [Link]

  • PubChemLite. amine hydrochloride. [Link]

  • PubChemLite. (5-bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
  • Google Patents.
  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

  • Google Patents.
  • Quora. How to convert benzamide to benzyl amine. [Link]

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

Sources

CAS number and identifiers for (5-Bromo-2-methylphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Digital Fingerprinting

Target Compound: (5-Bromo-2-methylphenyl)methanamine hydrochloride Synonyms: 5-Bromo-2-methylbenzylamine HCl; 2-Amino-5-bromo-toluene hydrochloride.

This compound serves as a high-value "privileged scaffold" in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). Its dual-functionality—a reactive primary amine for linker attachment and an aryl bromide for cross-coupling—makes it a critical node in the synthesis of kinase inhibitors and GPCR ligands.

Key Identifiers
MetricSpecification
CAS (HCl Salt) 1803611-00-8
CAS (Free Base) 887582-71-0
Molecular Formula

Molecular Weight 236.54 g/mol (Salt); 200.08 g/mol (Base)
SMILES (Free Base) CC1=C(CN)C=C(Br)C=C1
InChI Key BKHLTINPDORKLY-UHFFFAOYSA-N (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate)

Structural Analysis & Reactivity Profile

Electronic & Steric Environment

The molecule features a trisubstituted benzene ring that dictates its chemical behavior during library synthesis:

  • The Amine Handle (Position 1): The primary benzylic amine is nucleophilic but sterically modulated by the ortho-methyl group. This steric bulk prevents rapid degradation by metabolic oxidases (e.g., MAO) compared to unhindered benzylamines, improving metabolic stability in early drug candidates.

  • The Aryl Bromide (Position 5): Located para to the methyl group and meta to the amine, this bromine atom is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The electron-donating methyl group slightly enriches the ring, but the bromine remains a competent electrophile.

  • The Methyl Anchor (Position 2): Provides a hydrophobic contact point often required for binding in the hydrophobic pocket of kinase enzymes (e.g., the "gatekeeper" residue interaction).

Synthetic Pathways & Process Chemistry

While several routes exist, the Reduction of 5-Bromo-2-methylbenzonitrile is the industry standard for high-purity synthesis, avoiding the over-alkylation byproducts common in direct alkylation methods.

Validated Protocol: Nitrile Reduction via Borane-THF

Rationale: This method preserves the aryl bromide, which can be sensitive to lithium aluminum hydride (LiAlH4) under aggressive conditions (potential debromination).

Reagents
  • Precursor: 5-Bromo-2-methylbenzonitrile [CAS: 156539-79-4]

  • Reductant: Borane-Tetrahydrofuran complex (

    
    ), 1.0 M solution.
    
  • Solvent: Anhydrous THF.

  • Quench: Methanol (MeOH), conc. HCl.

Step-by-Step Methodology
  • Inertion: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Dissolution: Charge 5-Bromo-2-methylbenzonitrile (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration). Cool to 0°C.[1]

  • Addition: Dropwise add

    
     (2.5 eq) over 30 minutes. The reaction is exothermic; maintain internal temp < 5°C.
    
  • Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (65°C) for 4–6 hours. Monitor by TLC/LC-MS for disappearance of nitrile.

  • Quench (Critical): Cool to 0°C. Carefully add MeOH dropwise to destroy excess borane (hydrogen gas evolution).

  • Acid Hydrolysis: Add conc. HCl (excess) and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Concentrate in vacuo. Basify with NaOH (2M) to pH > 12. Extract with Ethyl Acetate (

    
    ).
    
  • Salt Formation: Dry organics (

    
    ), filter, and treat with 4M HCl in Dioxane. The hydrochloride salt precipitates. Filter and wash with cold ether.
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start 5-Bromo-2-methylbenzonitrile (Precursor) Reagent BH3-THF (Reduction) Start->Reagent 0°C, THF Intermediate Boron-Amine Complex Reagent->Intermediate Reflux 6h Hydrolysis MeOH / HCl (Workup) Intermediate->Hydrolysis Quench Product Target HCl Salt (Crystalline) Hydrolysis->Product Precipitate

Figure 1: Critical path for the synthesis of the hydrochloride salt from the nitrile precursor, highlighting the boron-complex hydrolysis step.

Quality Control & Characterization

To ensure the material is suitable for biological assay or subsequent coupling, the following specifications must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18, MeCN/H2O + 0.1% TFA)> 98.0% Area
Identity

(DMSO-

)
Peak integration matches structure. Benzylic

appears as singlet/quartet ~4.0 ppm.
Identity LC-MS (ESI+)

(1:1 Br isotope pattern)
Residual Solvent GC-HeadspaceTHF < 720 ppm; Methanol < 3000 ppm

Common Impurity: Des-bromo analog. This occurs if the reduction is too harsh. Check for mass 122.1 (


) in MS.

Applications in Medicinal Chemistry

This scaffold is a "divergent intermediate." It allows researchers to grow molecules in two distinct vectors.

Workflow: Fragment-Based Growth
  • Vector A (Amide Coupling): The amine reacts with carboxylic acids (using HATU/DIEA) to form the "hinge-binding" motif of kinase inhibitors.

  • Vector B (Suzuki Coupling): The bromine reacts with aryl boronic acids to extend into the solvent-exposed region or hydrophobic back-pocket of the target protein.

Visualization: SAR Logic

SAR_Logic Core (5-Bromo-2-methylphenyl) methanamine Amine Primary Amine (Vector A) Core->Amine Bromine Aryl Bromide (Vector B) Core->Bromine Amide Amide/Urea Linkage (H-Bond Donor/Acceptor) Amine->Amide + R-COOH TargetA Kinase Hinge Region Binding Amide->TargetA Suzuki Suzuki Coupling (Biaryl Formation) Bromine->Suzuki + Ar-B(OH)2 TargetB Hydrophobic Pocket Occupancy Suzuki->TargetB

Figure 2: Divergent synthetic utility. The molecule acts as a bifunctional linker, enabling independent optimization of two pharmacophores.

Handling & Safety (SDS Summary)

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]

  • Storage: Hygroscopic. Store at RT or 4°C under desiccated conditions.

  • Stability: The HCl salt is stable for >2 years if kept dry. The free base readily absorbs

    
     from air to form carbamates; always store as the salt or use immediately.
    

References

  • PubChem Compound Summary. (2025). Bromo-(5-bromo-2-methylphenyl)methanamine.[1][3][4] National Center for Biotechnology Information. Available at: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Borane reduction protocols).

Sources

Topic: The Strategic Differentiation of (5-Bromo-2-methylphenyl)methanamine: A Comparative Analysis of the Free Base and Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Molecular Structure

In the landscape of modern drug development, the selection of an appropriate solid form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy and commercial viability.[1][2] An API's journey from a promising molecule to a viable drug product is dictated by its physicochemical properties, which govern everything from manufacturing processes to bioavailability. (5-Bromo-2-methylphenyl)methanamine, a primary amine, serves as an exemplary case for exploring the strategic conversion of a 'free base' into a salt form, most commonly the hydrochloride (HCl) salt.

This guide, intended for researchers and drug development professionals, moves beyond a simple catalog of properties. It provides a deep-dive into the causality behind the observed differences between the (5-Bromo-2-methylphenyl)methanamine free base and its hydrochloride salt. We will explore the fundamental principles of salt formation, detail the analytical workflows required for comprehensive characterization, and discuss the strategic implications of these two forms in a pharmaceutical context.

The Rationale for Salt Formation: Enhancing Drug-like Properties

More than half of all medicines are administered as salts, a testament to the power of this chemical modification.[3] The primary objective of forming a salt, such as the hydrochloride of (5-Bromo-2-methylphenyl)methanamine, is to overcome suboptimal properties inherent in the parent molecule.[3][4] The protonation of the weakly basic amine group by hydrochloric acid creates an ion pair, which fundamentally alters the compound's solid-state and solution behavior.

The decision to develop a salt form is driven by the need to optimize a range of attributes:

  • Aqueous Solubility and Dissolution Rate: This is the most common reason for salt formation.[2] Enhanced solubility is crucial for APIs intended for oral or parenteral administration, as it often correlates with improved bioavailability.[1][5]

  • Chemical Stability: Amine free bases can be susceptible to oxidative degradation, as the lone pair of electrons on the nitrogen is a reactive site.[6] Converting the amine to an ammonium salt sequesters this lone pair, often leading to a significant increase in chemical stability and shelf-life.[6][7]

  • Crystallinity and Solid-State Properties: Crystalline solids are generally preferred in manufacturing due to their predictable and consistent properties, such as flowability and compressibility.[3] Salt formation provides an opportunity to screen for and select a crystalline form with optimal mechanical and physical properties.[2]

  • Hygroscopicity: This refers to a substance's tendency to absorb moisture from the air. While some hydrochloride salts can be hygroscopic, selecting the right salt form can also lead to a more physically stable product with reduced moisture sensitivity compared to the free base or other salt forms.[1][8]

The conversion from the free base to the hydrochloride salt is a straightforward acid-base reaction, yet it has profound consequences for the molecule's behavior.

G cluster_0 Free Base Form cluster_1 Salt Form FB (5-Bromo-2-methylphenyl)methanamine (Free Base) - Less Soluble in Water - Potentially Less Stable HCL_Salt (5-Bromo-2-methylphenyl)methanamine HCl (Hydrochloride Salt) - More Soluble in Water - Generally More Stable FB->HCL_Salt + HCl (in suitable solvent) Protonation of Amine HCL_Salt->FB + Base (e.g., NaOH, NaHCO3) Deprotonation

Caption: Conversion between the free base and hydrochloride salt forms.

Comparative Physicochemical Profile: A Tale of Two Forms

The transformation from a neutral molecule to an ionic salt creates distinct and measurable differences in physicochemical properties. The following table summarizes the expected distinctions between the free base and hydrochloride salt of (5-Bromo-2-methylphenyl)methanamine, based on established principles for weakly basic drugs.[2][4][9]

Property(5-Bromo-2-methylphenyl)methanamine Free Base(5-Bromo-2-methylphenyl)methanamine HCl SaltRationale & Significance
Molecular Weight 198.99 g/mol 235.46 g/mol The addition of HCl increases the molecular weight, a factor in calculating dosage.
Appearance Likely an oil or low-melting solidCrystalline solidIonic bonding in the salt form promotes the formation of a stable crystal lattice.
Aqueous Solubility LowSignificantly HigherThe ionic nature of the salt allows for favorable interactions with polar water molecules, overcoming the crystal lattice energy more easily than the neutral free base.[3] This is critical for bioavailability.
Solubility in Organic Solvents Generally HigherGenerally LowerThe non-polar organic molecule interacts more favorably with organic solvents, whereas the polar, ionic salt is less soluble.[10]
Melting Point LowerSignificantly HigherThe strong ionic forces in the salt's crystal lattice require more energy to overcome compared to the intermolecular forces (e.g., van der Waals, hydrogen bonding) in the free base solid.[4][11]
Chemical Stability More susceptible to oxidation/degradationGenerally more stableThe protonation of the amine's lone pair of electrons reduces its nucleophilicity and susceptibility to oxidative degradation.[6][7]
Hygroscopicity Variable, often lowPotentially higherThe presence of the chloride ion can act as a site for water absorption.[8] This property must be carefully evaluated as it impacts handling, storage, and formulation.
Crystallinity May be difficult to crystallize (amorphous or oil)Typically crystallineSalt formation is a primary strategy to induce crystallinity, which is crucial for consistent manufacturing and stability.[3][12]
pH of Saturated Solution BasicAcidicThe salt of a weak base and a strong acid will produce an acidic solution upon dissolution in water. This can impact in-vivo performance and excipient compatibility.

Essential Analytical Workflows for Characterization

A robust analytical program is essential to confirm salt formation and thoroughly characterize the properties of both the free base and the hydrochloride salt. This self-validating system ensures that the chosen form is well-understood and its behavior is predictable.

G Start Synthesized Material (Free Base or Salt) XRPD X-Ray Powder Diffraction (XRPD) Start->XRPD Confirm Form & Crystallinity Thermal Thermal Analysis (DSC/TGA) XRPD->Thermal Assess Thermal Properties Solubility Kinetic & Thermodynamic Solubility Assay Thermal->Solubility Determine Melting Point & Solvates Hygro Hygroscopicity (DVS) Solubility->Hygro Evaluate pH-dependent Solubility Stability Forced Degradation & Stability Studies Hygro->Stability Assess Moisture Sensitivity Decision Select Optimal Form for Development Stability->Decision Determine Degradation Profile

Sources

Methodological & Application

Application Note: Peptide Coupling Strategies for (5-Bromo-2-methylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

The Challenge: The "Ortho-Effect" and Salt Management

The synthesis of amides using (5-Bromo-2-methylphenyl)methanamine hydrochloride presents two distinct chemical challenges that distinguish it from standard peptide couplings:

  • Steric Hindrance (The Ortho-Effect): The methyl group at the ortho position (C2) creates significant steric bulk near the nucleophilic benzylic amine. While benzylamines are generally more reactive than anilines, the ortho-methyl group imposes

    
     strain in the transition state, retarding the rate of nucleophilic attack on the activated carboxylic acid.
    
  • Protonation State: As a hydrochloride salt, the amine is chemically inert (

    
    ) until deprotonated. Incomplete neutralization is a primary cause of reaction failure for this specific substrate.
    
Strategic Recommendation

For discovery-scale synthesis (mg to g), HATU is the recommended reagent due to its rapid kinetics and high tolerance for steric hindrance. For process-scale or cost-sensitive applications, T3P® (Propylphosphonic anhydride) is the superior choice due to its ease of workup and safety profile.

Part 2: Reagent Selection Matrix

The following table contrasts the suitability of common coupling reagents for this specific brominated building block.

FeatureHATU / HOAt T3P® (50% in EtOAc/DMF) EDC / HOBt
Reactivity High (Best for sterics)High (Excellent for sterics)Moderate (Risk of stalled reaction)
Epimerization Low (with base control)Very Low (Best for chiral acids)Moderate
Atom Economy Poor (High MW byproducts)Excellent Good
Workup Chromatographic purification usually required (removes urea/HOAt)Aqueous wash only (Water-soluble byproducts)Aqueous wash possible
Toxicity Sensitizer (Peptide coupling agents)Non-toxic, Non-explosiveSensitizer
Recommendation Primary Choice (R&D) Primary Choice (Scale-up) Not Recommended for this substrate

Part 3: Detailed Experimental Protocols

Protocol A: High-Performance Coupling (HATU)

Recommended for: First-time synthesis, difficult acid partners, or milligram-scale libraries.

Mechanism of Action: HATU generates an OAt-active ester in situ. The pyridine nitrogen in the HOAt leaving group provides a "neighboring group effect," accelerating the amine attack via general base catalysis, which is crucial for overcoming the steric bulk of the ortho-methyl group on the benzylamine [1].

Materials:

  • Carboxylic Acid (

    
    ): 1.0 equiv.[1][2]
    
  • (5-Bromo-2-methylphenyl)methanamine HCl: 1.1 equiv.

  • HATU: 1.2 equiv.

  • DIPEA (N,N-Diisopropylethylamine): 3.5 equiv. (Critical: 1 eq to neutralize HCl, 1 eq for acid activation, 1.5 eq excess).

  • Solvent: Anhydrous DMF (preferred) or DMAc. Concentration: 0.1 M – 0.2 M.

Step-by-Step Workflow:

  • Salt Neutralization (Pre-activation):

    • In a dry vial, suspend (5-Bromo-2-methylphenyl)methanamine HCl (1.1 equiv) in anhydrous DMF.

    • Add DIPEA (2.0 equiv) and stir for 5 minutes. The suspension should clarify as the free base is liberated.

  • Acid Activation:

    • In a separate reaction vessel, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

    • Add the remaining DIPEA (1.5 equiv) to this mixture. Stir at Room Temperature (RT) for 2–5 minutes. The solution will typically turn yellow/orange.

  • Coupling:

    • Add the amine solution (from Step 1) dropwise to the activated acid solution.

    • Tip: If the acid partner is also sterically hindered (e.g.,

      
      -disubstituted), heat the reaction to 50°C.
      
  • Monitoring:

    • Monitor by LC-MS.[2] Look for the characteristic bromine isotope pattern (

      
       and 
      
      
      
      in 1:1 ratio).
    • Reaction typically completes in 1–4 hours.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 10% Citric Acid (removes excess DIPEA and unreacted amine).

      • Sat.

        
         (removes unreacted acid and HOAt byproducts).
        
      • Brine.

    • Dry over

      
      , filter, and concentrate. Purify via flash chromatography (Silica gel).
      
Protocol B: Scalable "Green" Coupling (T3P)

Recommended for: Gram-scale synthesis, GMP workflows, and avoiding chromatography.

Why T3P? T3P (Propylphosphonic anhydride) drives the reaction to completion with water-soluble byproducts, often allowing the product to be isolated by extraction alone [2].

Materials:

  • Carboxylic Acid: 1.0 equiv.

  • (5-Bromo-2-methylphenyl)methanamine HCl: 1.1 equiv.

  • T3P® (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv.

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv).

  • Solvent: EtOAc, Me-THF, or DMF (if solubility is an issue).

Step-by-Step Workflow:

  • Combine Reagents:

    • Charge the reactor with the Carboxylic Acid (1.0 equiv), the Amine HCl salt (1.1 equiv), and the solvent (e.g., EtOAc).

    • Note: This is often a slurry initially.

  • Base Addition:

    • Add the Base (Pyridine or DIPEA) dropwise at 0°C. Stir for 10 minutes.

  • Reagent Addition:

    • Add T3P solution dropwise. The reaction is exothermic; maintain temperature < 25°C during addition.

  • Reaction:

    • Allow to warm to RT. Stir for 2–12 hours.

    • Optimization: If conversion is <90% after 4 hours, heat to 60°C (T3P is thermally stable).

  • Workup (The "Wash-Only" Purification):

    • Add water to quench.

    • Wash organic layer with

      
       (removes pyridine/DIPEA and excess amine).
      
    • Wash with

      
       (removes excess acid and phosphorus byproducts).
      
    • Wash with Brine.

    • Concentrate. Crystallize if possible; otherwise, the material is often

      
       pure.
      

Part 4: Mechanistic Visualization

The following diagram illustrates the critical decision pathways and the specific steric interaction managed by the reagents.

CouplingStrategy Start Target: (5-Bromo-2-methylphenyl)methanamine HCl Coupling Step1 Step 1: Neutralization R-NH3+ Cl- + Base -> R-NH2 Start->Step1 CheckSteric Is the Carboxylic Acid Partner Hindered? Step1->CheckSteric PathA Route A: HATU/DIPEA (High Reactivity) CheckSteric->PathA Yes (e.g., Proline, Aib) PathB Route B: T3P/Pyridine (Scalability/Green) CheckSteric->PathB No (Linear acids) Mechanism Mechanism: OAt Ester (HATU) Accelerates attack via neighboring group effect Overcomes ortho-methyl steric barrier PathA->Mechanism Why? Result Product: Amide Bond Formed (Br-handle preserved for Suzuki) PathA->Result PathB->Result

Caption: Decision tree for reagent selection emphasizing the neutralization step and steric considerations.

Part 5: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Yield (<30%) Incomplete neutralization of HCl salt.Increase DIPEA to 4.0 equiv . Verify pH > 8 using wet pH paper before adding coupling reagent.
No Reaction Extreme steric hindrance (e.g., coupling to tert-leucine).Switch to Acid Fluoride method (TFFH reagent) or convert acid to Acid Chloride using Ghosez's reagent [3].
Racemization Over-activation or excessive base.Switch to T3P and use Pyridine (weaker base) instead of DIPEA. Keep temp < 0°C during addition.
Precipitation Poor solubility of the brominated urea product.Switch solvent to NMP or DMAc .

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[5][6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8][9][10][11][12] Organic Process Research & Development, 20(2), 140–177.[5] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

general procedure for neutralizing (5-Bromo-2-methylphenyl)methanamine hydrochloride to free base

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Protocol & Application Notes for the Neutralization of (5-Bromo-2-methylphenyl)methanamine Hydrochloride to its Free Base

Abstract

This document provides a detailed, field-proven protocol for the neutralization of (5-Bromo-2-methylphenyl)methanamine hydrochloride to its corresponding free base. Amine hydrochloride salts are frequently the form of commercial supply due to their enhanced stability and ease of handling. However, for a vast array of synthetic applications, particularly those in which the amine is to act as a nucleophile, the deprotonated "free base" form is required. This guide moves beyond a simple list of steps, delving into the causal chemistry of the neutralization and extraction process. It is intended for researchers, scientists, and drug development professionals who require a robust and reproducible method for generating high-purity free amine for downstream applications.

Introduction: The Rationale for Free Basing

In the landscape of pharmaceutical and chemical synthesis, primary amines are foundational building blocks. (5-Bromo-2-methylphenyl)methanamine, with its specific substitution pattern, serves as a key intermediate for a range of more complex target molecules. It is commonly supplied as a hydrochloride salt (HCl salt) for sound chemical reasons: the protonation of the basic nitrogen atom enhances the compound's crystallinity, reduces its hygroscopicity, and improves its shelf-life by preventing oxidative degradation.

However, the lone pair of electrons on the nitrogen atom, which is fundamental to its reactivity as a nucleophile, is sequestered in the N-H bond of the ammonium salt. To unlock its synthetic potential for reactions such as amide couplings, reductive aminations, or nucleophilic aromatic substitutions, it must be converted to its free base form. The following protocol is a self-validating system designed for high-yield, high-purity conversion.

The Underlying Chemical Principles

The conversion is a straightforward acid-base reaction. The (5-Bromo-2-methylphenyl)methanaminium cation is a weak acid that reacts with a suitable base to yield the neutral amine, water, and a salt byproduct.

The Neutralization Reaction

The process is governed by the following equilibrium:

R-NH₃⁺Cl⁻ + B ⇌ R-NH₂ + B-H⁺ + Cl⁻

Where:

  • R-NH₃⁺Cl⁻ is (5-Bromo-2-methylphenyl)methanamine hydrochloride

  • B is the neutralizing base (e.g., OH⁻ from NaOH)

  • R-NH₂ is the desired free base

  • B-H⁺ + Cl⁻ are the byproducts (e.g., H₂O + NaCl)

To drive this reaction to completion (typically >99.9%), Le Châtelier's principle is leveraged. A stoichiometric excess of a base is added to consume the R-NH₃⁺, and the resulting free amine (R-NH₂) is physically removed from the aqueous phase by extraction into an immiscible organic solvent.

Selection of Base and pH Control

The choice of base is critical. While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective, weaker bases such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used.[1] For this primary aromatic amine, a moderately basic environment is sufficient to ensure complete deprotonation.

A key principle in determining the target pH is the "2 pH unit rule" . To ensure an amine is overwhelmingly in its deprotonated, free base form, the pH of the aqueous solution should be adjusted to at least two units above the pKa of the conjugate acid (R-NH₃⁺).[2] While the specific pKa for this compound is not readily published, typical benzylamine hydrochlorides have pKa values in the range of 9-10. Therefore, adjusting the aqueous phase to a pH of 11-12 is a robust strategy to guarantee complete conversion.

The Liquid-Liquid Extraction (LLE) System

The free base, being a neutral organic molecule, exhibits significantly higher solubility in organic solvents compared to its charged hydrochloride salt. This differential solubility is the foundation of the purification. An aqueous/organic biphasic system is established. The hydrochloride salt and the inorganic base reside in the aqueous phase. As the free amine is generated, it preferentially partitions into the organic phase.[3]

The choice of organic solvent depends on:

  • Solubility: High solubility for the free amine.

  • Immiscibility: Low miscibility with water for clean phase separation.

  • Density: A density different from water (either higher or lower) facilitates easy separation. Dichloromethane (DCM) is denser, while ethyl acetate (EtOAc) and diethyl ether (Et₂O) are less dense.

  • Volatility: A low boiling point simplifies removal post-extraction.

For this application, Ethyl Acetate (EtOAc) is recommended due to its excellent solvating power for the target compound, moderate volatility, and lower toxicity profile compared to chlorinated solvents.

Materials & Equipment

Chemical Reagents
ReagentGradeSupplier Recommendation
(5-Bromo-2-methylphenyl)methanamine hydrochloride≥98% PuritySigma-Aldrich, Fisher Sci
Sodium Hydroxide (NaOH)ACS Reagent GradeAny major supplier
Ethyl Acetate (EtOAc)ACS Reagent GradeAny major supplier
Deionized Water (DI H₂O)Type II or betterIn-house generation
Sodium Chloride (NaCl)ACS Reagent GradeAny major supplier
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, GranularAny major supplier
pH Indicator Strips (Range 7-14)-Whatman, Millipore
Laboratory Equipment
  • Magnetic stirrer and stir bars

  • Separatory funnel (appropriately sized for the scale)

  • Erlenmeyer flasks and beakers

  • Round-bottom flask

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard personal protective equipment (PPE): safety glasses, nitrile gloves, lab coat.

Detailed Experimental Protocol

This protocol is designed for a representative scale of 5.0 grams of the starting hydrochloride salt.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_workup Work-up & Isolation dissolve 1. Dissolve HCl Salt in DI Water setup 2. Transfer to Separatory Funnel + Add Ethyl Acetate dissolve->setup basify 3. Add 2M NaOH (aq) Dropwise with Swirling setup->basify monitor 4. Monitor pH of Aqueous Layer (Target: 11-12) basify->monitor extract 5. Shake Funnel & Vent Partition Free Base into Organic Layer monitor->extract separate 6. Separate Aqueous and Organic Layers extract->separate wash 7. Wash Organic Layer with Brine separate->wash dry 8. Dry Organic Layer (Anhydrous Na₂SO₄) wash->dry isolate 9. Filter & Concentrate (Rotary Evaporation) dry->isolate product (5-Bromo-2-methylphenyl)methanamine isolate->product Yields Pure Free Base

Caption: Experimental workflow for the neutralization and extraction of the free base.

Step-by-Step Procedure
  • Dissolution: In a 100 mL beaker, dissolve 5.0 g of (5-Bromo-2-methylphenyl)methanamine hydrochloride in 25 mL of deionized water. Stir with a magnetic stir bar until a clear, homogeneous solution is obtained.

  • Biphasic System Setup: Transfer the aqueous solution to a 125 mL separatory funnel. Add 25 mL of ethyl acetate to the funnel. A distinct two-phase system will be observed.

  • Neutralization: Prepare a 2 M solution of NaOH (approx. 2 g in 25 mL of DI water). Slowly add the 2 M NaOH solution dropwise to the separatory funnel over 5-10 minutes. Gently swirl the funnel after every few drops. Scientist's Note: A mild exotherm may be observed. Slow addition is crucial to maintain control. The formation of a cloudy precipitate in the aqueous layer upon initial base addition is normal; this is the free amine precipitating before it is fully extracted.

  • pH Monitoring: After adding approximately 5-6 mL of the NaOH solution, stopper the funnel, shake gently once, and vent. Using a pipette, remove a drop of the lower aqueous layer and spot it onto a pH strip. Continue adding NaOH dropwise and checking the pH until the aqueous layer is stable at a pH of 11-12.

  • Extraction: Once the target pH is confirmed, stopper the separatory funnel securely. Invert the funnel and shake vigorously for approximately 1 minute. Crucially, vent the funnel frequently (every 10-15 seconds) by opening the stopcock while the funnel is inverted to release pressure buildup from solvent vapors.

  • Phase Separation: Clamp the separatory funnel to a ring stand and allow the layers to fully separate for 5-10 minutes. The upper layer is the ethyl acetate containing the product; the lower layer is the aqueous phase. Drain and collect the lower aqueous layer into a beaker.

  • Brine Wash: To the organic layer remaining in the funnel, add 20 mL of brine (saturated NaCl solution). Shake for 30 seconds and vent. Allow the layers to separate and discard the lower aqueous brine wash. Scientist's Note: The brine wash helps to remove residual water and inorganic salts from the organic layer, improving drying efficiency.[4]

  • Drying: Drain the ethyl acetate layer from the separatory funnel into a clean, dry 100 mL Erlenmeyer flask. Add approximately 2-3 g of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask. If the Na₂SO₄ clumps together, add more until some particles remain free-flowing, indicating that all water has been absorbed. Let it stand for 15 minutes.

  • Isolation: Filter the dried solution through a fluted filter paper directly into a pre-weighed round-bottom flask. Rinse the Erlenmeyer flask and the filter paper with a small amount (5-10 mL) of fresh ethyl acetate to ensure a quantitative transfer.

  • Concentration: Remove the solvent using a rotary evaporator with a water bath temperature of 35-40°C. Once the solvent is removed, the product, (5-Bromo-2-methylphenyl)methanamine free base, will remain in the flask, likely as a pale yellow oil or a low-melting solid. Place the flask under high vacuum for an additional 30 minutes to remove any residual solvent.

  • Final Quantification: Weigh the round-bottom flask containing the product to determine the final mass and calculate the yield.

Product Verification & Characterization

It is imperative to confirm the identity and purity of the isolated product.

Chemical Reaction Diagram

Caption: Neutralization of the hydrochloride salt to the free base.

  • Thin-Layer Chromatography (TLC): Spot the starting material (dissolved in methanol) and the final product (dissolved in ethyl acetate) on the same TLC plate (e.g., silica gel with F₂₅₄ indicator). Elute with a 90:10 mixture of Ethyl Acetate/Hexane. The free base product will be significantly less polar and thus have a higher Rf value than the hydrochloride salt, which may remain at the baseline.

  • Infrared (IR) Spectroscopy: The spectrum of the product should show two characteristic N-H stretching bands for a primary amine in the region of 3300-3500 cm⁻¹.[5] These bands are absent or significantly altered in the hydrochloride salt.

  • ¹H NMR Spectroscopy: Compare the spectrum of the product to the starting material. The chemical shifts of the benzylic protons (-CH₂-N) and any N-H protons will be different. The broad ammonium proton signal in the starting material will be replaced by the characteristic primary amine signal in the product.

  • Mass Spectrometry (MS): Analysis by ESI-MS should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the free base.

Safety & Handling

  • Personal Protective Equipment: Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform all steps of this procedure inside a certified chemical fume hood to avoid inhalation of solvent vapors and the amine product.

  • Chemical Hazards:

    • (5-Bromo-2-methylphenyl)methanamine and its salt: May cause skin and eye irritation. Avoid direct contact.[6]

    • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

    • Ethyl Acetate: Flammable liquid and vapor. Keep away from ignition sources.[7]

  • Waste Disposal: The aqueous waste will be basic and contain sodium chloride. Neutralize to pH ~7 with dilute HCl before disposing of it according to institutional guidelines. Dispose of organic solvent waste in the appropriate container.

References

  • Zhu, L., Tay, C. B., & Lee, H. K. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 231–237. Available at: [Link]

  • Taylor & Francis Online. (2008). Solid-phase extraction of primary aromatic amines from aqueous samples; comparison with liquid-liquid extraction techniques. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Amines. Available at: [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Hindawi. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Chemistry. Available at: [Link]

  • Iran Silicate Industries. Identifying Amines: Principles and Practical Methods. Available at: [Link]

  • Google Patents. (1967). Process for the purification of amines. US3337630A.
  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Oxford Academic. (2016). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. Journal of Chromatographic Science. Available at: [Link]

  • Study.com. What base is often used to capture the HCL produced in the formation of an amide from an ester and amines?. Available at: [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Available at: [Link]

  • Google Patents. (2013). Process for the purification of aromatic amines. US8455691B2.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds II: Primary Amines. Available at: [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • University of Alberta, Department of Chemistry. Isolation (Recovery) of amines. Available at: [Link]

Sources

Protecting the Amine: A Guide to Strategic Nitrogen Protection of 5-Bromo-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecules, the judicious use of protecting groups is paramount.[1][2] This guide provides an in-depth analysis of protecting group strategies for the primary amine functionality of 5-Bromo-2-methylbenzylamine, a versatile building block in medicinal chemistry. The nucleophilic nature of the benzylamine nitrogen often necessitates its temporary masking to prevent unwanted side reactions and to direct reactivity towards other sites on the molecule.[3][4]

This document will delve into the selection, application, and removal of common and effective amine protecting groups, offering detailed protocols and a comparative analysis to aid researchers in making informed decisions for their synthetic campaigns.

The Strategic Imperative for Amine Protection

The primary amine of 5-Bromo-2-methylbenzylamine is a potent nucleophile and a Brønsted-Lowry base.[5] In a synthetic sequence, its unprotected form can interfere with a wide array of transformations, including but not limited to:

  • Acylation and Alkylation Reactions: The amine can compete with other nucleophiles for electrophilic partners.

  • Oxidation Reactions: The amine is susceptible to oxidation, leading to undesired byproducts.

  • Reactions Involving Strong Bases: The acidic proton of the amine can be abstracted, leading to complications.

By converting the amine into a less reactive derivative, chemists can achieve chemoselectivity and enhance the overall efficiency and yield of their synthetic routes.[2] The ideal protecting group should be easy to install and remove in high yield under mild conditions that do not affect other functional groups within the molecule, such as the aryl bromide and the methyl group in our substrate.[6] This principle of selective removal is the cornerstone of orthogonal protection strategies.[3][7][8]

Key Protecting Group Strategies for 5-Bromo-2-methylbenzylamine

This section details three robust protecting group strategies for the nitrogen of 5-Bromo-2-methylbenzylamine: the tert-Butoxycarbonyl (Boc) group, the Carboxybenzyl (Cbz) group, and the p-Toluenesulfonyl (Tosyl or Ts) group.

The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is arguably the most common amine protecting group in contemporary organic synthesis, prized for its ease of installation and its mild, acidic cleavage conditions.[9][10] The steric bulk of the tert-butyl group effectively shields the nitrogen's lone pair, rendering it significantly less nucleophilic.[11]

Protocol 1: Boc Protection of 5-Bromo-2-methylbenzylamine

Materials:

  • 5-Bromo-2-methylbenzylamine

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-Bromo-2-methylbenzylamine (1.0 equivalent) in DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base (TEA or DIPEA, 1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add Boc₂O (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product, which can be purified by column chromatography if necessary.[12]

Protocol 2: Boc Deprotection

Materials:

  • N-Boc-5-Bromo-2-methylbenzylamine

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) (for TFA deprotection)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-Boc-protected amine in DCM (for TFA deprotection) or use the 4M HCl in dioxane solution directly.

  • Add TFA (typically 20-50% v/v in DCM) or the HCl/dioxane solution at room temperature.[13]

  • Stir the reaction and monitor by TLC until the starting material is consumed (typically 30-60 minutes). Effervescence due to the evolution of CO₂ will be observed.[5]

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in a suitable solvent and carefully neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected amine.[12]

The Carboxybenzyl (Cbz) Group: Removable by Hydrogenolysis

The Cbz group, introduced by Bergmann and Zervas, is a cornerstone of peptide synthesis and remains a highly valuable protecting group for amines.[10][14] Its key advantage lies in its stability to a wide range of conditions, including acidic and basic media, and its clean removal by catalytic hydrogenolysis.[15][16]

Protocol 3: Cbz Protection of 5-Bromo-2-methylbenzylamine

Materials:

  • 5-Bromo-2-methylbenzylamine

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution (2.5 equivalents) or an organic base like pyridine.

  • An appropriate organic solvent (e.g., Dioxane, THF, or DCM)

Procedure:

  • Dissolve 5-Bromo-2-methylbenzylamine (1.0 equivalent) in a suitable solvent.

  • Add the aqueous base solution or the organic base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Cbz-Cl (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, if an aqueous base was used, extract the product with an organic solvent (e.g., ethyl acetate). If an organic base was used, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[16][17]

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • N-Cbz-5-Bromo-2-methylbenzylamine

  • Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in MeOH or EtOH.

  • Carefully add 10% Pd/C catalyst.

  • Secure the flask to a hydrogenation apparatus or purge with H₂ gas and maintain a hydrogen atmosphere with a balloon.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[14][16]

The p-Toluenesulfonyl (Tosyl) Group: Robust and Reductively Cleaved

The tosyl group forms a stable sulfonamide with the amine, which is resistant to a wide range of acidic and basic conditions as well as many oxidizing and reducing agents.[18] This robustness makes it suitable for syntheses requiring harsh conditions. Deprotection, however, often requires strong reducing agents or harsh acidic conditions.[19][20]

Protocol 5: Tosyl Protection of 5-Bromo-2-methylbenzylamine

Materials:

  • 5-Bromo-2-methylbenzylamine

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-Bromo-2-methylbenzylamine (1.0 equivalent) in DCM and add pyridine or TEA.

  • Cool the solution to 0 °C.

  • Add TsCl (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude tosylamide by recrystallization or column chromatography.[18]

Protocol 6: Reductive Deprotection of an N-Tosyl Amide

Materials:

  • N-Tosyl-5-Bromo-2-methylbenzylamine

  • Magnesium turnings (10 equivalents)

  • Anhydrous methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a stirred suspension of magnesium turnings (10 equivalents) in anhydrous methanol at room temperature, add the N-tosyl amide (1.0 equivalent).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine.[18]

Comparative Analysis of Protecting Groups

The choice of a protecting group is a critical decision in the planning of a synthetic route. The following table provides a comparative summary of the key features of the Boc, Cbz, and Tosyl groups for the protection of 5-Bromo-2-methylbenzylamine.

FeatureBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Tosyl (p-Toluenesulfonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)p-Toluenesulfonyl chloride (TsCl)
Protection Conditions Mild, basic conditions (e.g., TEA, DIPEA)Basic conditions (e.g., Na₂CO₃, Pyridine)Basic conditions (e.g., Pyridine, TEA)
Stability Stable to base, nucleophiles, and hydrogenolysisStable to acid and baseVery stable to a wide range of conditions
Cleavage Conditions Strong acids (e.g., TFA, HCl)[13]Catalytic hydrogenolysis (H₂/Pd-C)[14]Strong reducing agents (e.g., Mg/MeOH, Na/NH₃) or strong acids (HBr/AcOH)[18][19]
Key Advantages Mild cleavage, orthogonal to CbzOrthogonal to Boc, clean byproductsHigh stability for harsh reaction steps
Potential Drawbacks Labile to strong acidsNot suitable for molecules with other reducible functional groups (e.g., alkynes, alkenes)Harsh deprotection conditions may not be compatible with sensitive substrates

Visualizing the Synthetic Strategy

A typical synthetic sequence involving a protecting group follows a three-step logic: protection, transformation, and deprotection. This workflow ensures that the desired chemical modification occurs at the intended site without interference from the protected functional group.

Protection_Strategy Start 5-Bromo-2-methylbenzylamine Protected N-Protected Amine Start->Protected Protection (e.g., Boc₂O, Cbz-Cl, TsCl) Transformed Modified Molecule Protected->Transformed Desired Chemical Transformation Final Deprotected Product Transformed->Final Deprotection (e.g., Acid, H₂/Pd-C, Reduction)

Caption: A generalized workflow for a protection-reaction-deprotection sequence.

Conclusion

The selection of an appropriate protecting group for the nitrogen atom of 5-Bromo-2-methylbenzylamine is a strategic decision that hinges on the planned synthetic route. The Boc group offers a mild and convenient option for many applications, while the Cbz group provides an orthogonal strategy removable under neutral conditions. The robust Tosyl group is reserved for instances where extreme stability is required. By understanding the principles and protocols outlined in this guide, researchers can effectively navigate the challenges of multi-step synthesis and unlock the full potential of 5-Bromo-2-methylbenzylamine as a key synthetic intermediate.

References

  • Fiveable. (2025, August 15). Orthogonal Protection Definition - Organic Chemistry Key Term. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Taylor & Francis Online. (2012, January 31). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. [Link]

  • MDPI. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (2010, February 6). An Excellent Method for Cbz-protection of Amines. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

  • National Center for Biotechnology Information. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]

  • Thieme. (n.d.). Oxidation and Deprotection of Primary Benzylamines by Visible Light Flavin Photocatalysis. [Link]

  • National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Core. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • ResearchGate. (2025, August 7). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis | Request PDF. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • ResearchGate. (2016, May 21). (PDF) Indian Journal of Advances in Chemical Science A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water #. [Link]

  • National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. [Link]

  • SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. [Link]

  • ResearchGate. (2025, August 10). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

Sources

Troubleshooting & Optimization

improving yield in synthesis of (5-Bromo-2-methylphenyl)methanamine hydrochloride intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-5Br2Me Status: Open Priority: High Agent: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Route Selection

User Query: "I am experiencing low yields (<40%) and difficult purification when synthesizing (5-Bromo-2-methylphenyl)methanamine hydrochloride. The main impurities appear to be the secondary amine dimer or de-halogenated byproducts."

Technical Diagnosis: The synthesis of (5-Bromo-2-methylphenyl)methanamine presents two specific structural challenges that kill yield:

  • Ortho-Methyl Steric Hindrance: The methyl group at the 2-position hinders nucleophilic attack at the benzylic carbon, slowing down imine formation and reduction.[1][2]

  • Aryl Bromide Lability: The bromine at the 5-position is susceptible to hydrogenolysis (debromination) if standard catalytic hydrogenation (Pd/C, H2) is used.

Recommended Route Strategy: Do not use standard catalytic hydrogenation. Select your protocol based on your starting material:

Starting MaterialRecommended ProtocolKey RiskOptimization Fix
5-Bromo-2-methylbenzaldehyde Route A: Reductive Amination Dimerization (Secondary Amine)Use Ti(OiPr)₄ + NaBH₃CN
5-Bromo-2-methylbenzonitrile Route B: Borane Reduction DebrominationUse BH₃[1][2]·THF (Avoid LiAlH₄)
Decision Logic Diagram

RouteSelection Start Select Precursor Aldehyde 5-Bromo-2-methylbenzaldehyde Start->Aldehyde Nitrile 5-Bromo-2-methylbenzonitrile Start->Nitrile RouteA Route A: Reductive Amination (Ammonium Acetate + NaBH3CN) Aldehyde->RouteA RouteB Route B: Borane Reduction (BH3-THF or BH3-DMS) Nitrile->RouteB RiskA Risk: Dimer Formation (Secondary Amine) RouteA->RiskA RiskB Risk: Debromination (Loss of Br) RouteB->RiskB SolutionA Fix: Add Ti(OiPr)4 High Dilution RiskA->SolutionA SolutionB Fix: Control Temp < 40°C Quench Carefully RiskB->SolutionB Product Target: (5-Bromo-2-methylphenyl)methanamine HCl SolutionA->Product SolutionB->Product

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on precursor availability and risk factors.[1][2]

Route A: Reductive Amination (The Aldehyde Route)

The Problem: The reaction often stalls at the imine stage due to the 2-methyl steric block, or the product amine reacts with unreacted aldehyde to form the dimer (secondary amine).[2]

Protocol Optimization (The "Titanium" Method): Using Titanium(IV) isopropoxide acts as a Lewis acid to force imine formation to completion before reduction, significantly reducing dimerization.

Step-by-Step Protocol
  • Imine Formation (Dehydration):

    • Charge a flame-dried flask with 5-Bromo-2-methylbenzaldehyde (1.0 equiv) and Ammonium Acetate (excess, 5–10 equiv).[1][2]

    • Crucial Step: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv).

    • Solvent: Anhydrous Methanol or THF.

    • Stir at room temperature for 6–12 hours. Note: The ortho-methyl group slows this down; do not rush.[1][2]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv) portion-wise. Avoid NaBH₄ as it reduces aldehydes too fast, promoting side reactions.[1][2]

    • Allow to warm to room temperature and stir for 12 hours.

  • Quench & Workup:

    • Quench with 1N NaOH (to precipitate Titanium salts as TiO₂).

    • Filter the white precipitate through a Celite pad.

    • Extract the filtrate with Ethyl Acetate.[3]

Troubleshooting FAQ for Route A:

  • Q: Why is my yield still low?

    • A: Check your Ammonium Acetate source. It must be dry. Wet reagents hydrolyze the imine back to the aldehyde. Also, ensure you used NaBH₃CN , not NaBH₄.[1][2]

  • Q: I see a large spot on TLC just above the product.

    • A: This is likely the dimer (secondary amine). Increase the equivalents of Ammonium Acetate to 10x and ensure high dilution (0.1 M concentration).

Route B: Nitrile Reduction (The Nitrile Route)

The Problem: Standard hydrogenation removes the bromine atom. Lithium Aluminum Hydride (LiAlH₄) is often too aggressive and can cause debromination or messy workups.

Protocol Optimization (The Borane Method): Borane-THF or Borane-Dimethyl Sulfide (BMS) complexes are chemoselective—they reduce the nitrile to the amine without touching the aryl bromide.[2]

Step-by-Step Protocol
  • Setup:

    • Charge 5-Bromo-2-methylbenzonitrile (1.0 equiv) in anhydrous THF under Nitrogen/Argon.

  • Addition:

    • Cool to 0°C.

    • Add Borane-THF complex (1M solution) (3.0 equiv) dropwise via syringe.[2]

    • Warning: Exothermic. Maintain internal temp < 10°C during addition.

  • Reflux:

    • Heat to mild reflux (65°C) for 4–6 hours. Monitor by TLC (Nitrile disappearance).

  • The "Methanol Metholysis" (Critical Step):

    • Cool to 0°C.

    • Slowly add Methanol. This destroys excess Borane and breaks the Boron-Amine complex.[2]

    • Note: If you skip this or do it too fast, you will isolate a boron complex, not the free amine.

    • Add HCl/MeOH and reflux for 1 hour to fully decomplex the amine.

Troubleshooting FAQ for Route B:

  • Q: I lost the Bromine atom (M-79/81 peak missing in MS).

    • A: You likely used Pd/C or excessive temperature. Borane at mild reflux preserves the Br.

  • Q: My product is a sticky white gum that won't dissolve.

    • A: You likely have Boron salts trapped. Ensure the acidic methanol reflux step is done for at least 1 hour to break the B-N bond.

Isolation & Salt Formation (The Hydrochloride)

Regardless of the route, you now have the crude free amine. Converting it to a clean HCl salt is the final purification step.

The "Anhydrous Crash" Method:

  • Free Base Extraction:

    • Dissolve crude residue in Ethyl Acetate.

    • Wash with water (x2) and Brine (x1).

    • Dry over Na₂SO₄ and concentrate.[4]

  • Salt Formation:

    • Dissolve the oil in a minimum amount of anhydrous Diethyl Ether or MTBE .

    • Cool to 0°C.

    • Add 4M HCl in Dioxane (1.2 equiv) dropwise.

    • Observation: A white precipitate should form immediately.[5]

  • Filtration:

    • Filter the solid under Nitrogen (the salt can be hygroscopic).

    • Wash the cake with cold Ether.

Common IssueCauseSolution
Oiling out (Product is a liquid)Solvent too polar or wetUse strictly anhydrous Ether/MTBE.[1][2] If oil forms, scratch the flask or add a seed crystal.
Pink/Brown Color Oxidation of trace phenolsRecrystallize from Isopropanol/Ethanol (9:1).

References & Authority

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][6] J. Org.[6][7] Chem.1996 , 61, 3849–3862.[1][2][6] (Establishes the superiority of Borohydride derivatives for preventing dimers). Link

  • Titanium(IV) Isopropoxide Protocol: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." J. Org.[6][7] Chem.1990 , 55, 2552–2554.[1][2] (The gold standard for hindered substrates). Link

  • Nitrile Reduction with Borane: Brown, H. C., et al. "Selective Reductions. 7. Reaction of Borane-Tetrahydrofuran with Nitriles." J. Org.[6][7] Chem.1973 , 38, 912–916.[1][2] (Definitive guide on Borane chemoselectivity). Link

  • Prevention of Debromination: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Authoritative text on catalyst selection to avoid dehalogenation).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 5-Bromo-2-methylbenzaldehyde, Sodium Cyanoborohydride, and Borane-THF before handling.[1][2]

Sources

Technical Support Center: Recrystallization of (5-Bromo-2-methylphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of (5-bromo-2-methylphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. The following information is curated to ensure scientific integrity and is based on established crystallization principles and data from analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing (5-Bromo-2-methylphenyl)methanamine hydrochloride?

A1: The main challenge lies in the dual nature of the molecule's polarity. The presence of the hydrochloride salt of the primary amine makes the compound highly polar and water-soluble.[1] Conversely, the substituted aromatic ring (5-bromo-2-methylphenyl) is nonpolar. Finding a single solvent that provides the ideal solubility profile—highly soluble when hot and sparingly soluble when cold—can be difficult. Therefore, a mixed solvent system is often the most effective approach.[2][3]

Q2: What are the recommended solvent systems for the recrystallization of (5-Bromo-2-methylphenyl)methanamine hydrochloride?

A2: Based on the recrystallization of structurally similar compounds, such as p-bromobenzylamine hydrochloride, a mixed solvent system of methanol and water is a highly recommended starting point.[4][5] Other potential systems include ethanol-water and isopropanol-ether. The principle is to dissolve the compound in a minimal amount of a "good" polar solvent (like an alcohol) at an elevated temperature, and then gradually add a "poor" solvent (an anti-solvent like water or ether) to induce crystallization upon cooling.[2][6]

Q3: How do I perform a mixed-solvent recrystallization for this compound?

A3: A general protocol involves dissolving the crude (5-Bromo-2-methylphenyl)methanamine hydrochloride in a minimum amount of hot methanol. Once fully dissolved, deionized water is added dropwise until the solution becomes faintly cloudy (turbid), indicating the saturation point has been reached. A few drops of hot methanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[2][6]

Q4: What are the key parameters to control during the recrystallization process?

A4: The most critical parameters are:

  • Rate of Cooling: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate as an amorphous solid, trapping impurities.[7]

  • Solvent Ratio: The precise ratio of the "good" solvent to the anti-solvent is crucial and may require some optimization to achieve the best yield and purity.[3]

  • Agitation: The solution should be allowed to cool without disturbance to promote the growth of larger crystals.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The compound is too soluble in the chosen solvent system even at low temperatures.- Boil off some of the solvent to concentrate the solution and attempt to cool again.- Add more of the anti-solvent (e.g., water or ether) to the warm solution until turbidity is observed, then clarify with a few drops of the "good" solvent and cool again.- Try a different solvent system.
The compound "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated.- The presence of significant impurities can lower the melting point of the mixture.- Reheat the solution to dissolve the oil, add a small amount of the "good" solvent, and cool again slowly.- Try a solvent system with a lower boiling point.- Use a seed crystal to induce crystallization at a temperature above where it oils out.
The crystal yield is very low. - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- The cooling time was insufficient, or the final temperature was not low enough.- Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., 30 minutes) after it has reached room temperature.- Re-evaluate the solvent system for a greater difference in solubility at high and low temperatures.
The resulting crystals are very small or appear as a powder. - The solution was cooled too quickly.- The solution was agitated during the cooling process.- Allow the solution to cool to room temperature on a benchtop, insulated with a towel, before transferring to an ice bath.- Avoid moving or disturbing the flask during crystal formation.
The purified compound is not significantly purer than the starting material. - The chosen solvent system is not effective at excluding the specific impurities present.- The crystals were not washed properly after filtration.- Try a different solvent system with different polarity.- After filtration, wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering mother liquor containing impurities.[8]

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization using Methanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude (5-Bromo-2-methylphenyl)methanamine hydrochloride in the minimum amount of hot methanol. Heat the mixture gently on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induction of Crystallization: To the hot, clear solution, add deionized water dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot methanol to the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Single-Solvent Recrystallization (for initial screening)
  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude compound in various polar solvents (e.g., isopropanol, ethanol, water) at room and elevated temperatures. An ideal single solvent will dissolve the compound when hot but not at room temperature.[9]

  • Dissolution: If a suitable single solvent is found, dissolve the crude compound in the minimum amount of the boiling solvent in an Erlenmeyer flask.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Visualizations

Logical Workflow for Solvent Selection

Solvent_Selection start Start with Crude Compound solubility_test Test Solubility in Polar Solvents (e.g., Methanol, Ethanol, Isopropanol) start->solubility_test hot_soluble Soluble in Hot Solvent? solubility_test->hot_soluble cold_insoluble Insoluble in Cold Solvent? hot_soluble->cold_insoluble Yes find_good Identify 'Good' Solvent (dissolves compound well when hot) hot_soluble->find_good No single_solvent Use Single Solvent System cold_insoluble->single_solvent Yes cold_insoluble->find_good No protocol Proceed to Recrystallization Protocol single_solvent->protocol mixed_solvent Use Mixed Solvent System mixed_solvent->protocol find_anti Identify 'Anti-Solvent' (compound is insoluble) find_good->find_anti find_anti->mixed_solvent

Caption: A flowchart outlining the decision-making process for selecting an appropriate recrystallization solvent system.

Troubleshooting Workflow for "Oiling Out"

Oiling_Out_Troubleshooting start Compound 'Oils Out' During Cooling reheat Reheat Solution to Dissolve Oil start->reheat add_solvent Add Small Amount of 'Good' Solvent reheat->add_solvent slow_cool Cool Slowly Again add_solvent->slow_cool success Crystals Form slow_cool->success fail Oils Out Again slow_cool->fail change_solvent Change to a Lower Boiling Point Solvent System fail->change_solvent seed_crystal Use a Seed Crystal at a Higher Temperature fail->seed_crystal

Caption: A troubleshooting diagram for addressing the issue of a compound "oiling out" during recrystallization.

References

  • University of California, Los Angeles. (n.d.).
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Google Patents. (1998). Process for preparing Benzylamine salts (GB2323087A).
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Google Patents. (1998). Process for the preparation of benzylamine salts (DE19811092A1).
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Amrita University & CDAC Mumbai. (2017, February 9). Purification of Impure Samples by Crystallization. [Video]. YouTube. Retrieved from [Link]

  • Overly, K. (2013, September 9). Recrystallization. [Video]. YouTube. Retrieved from [Link]

  • University of Cape Town. (n.d.).
  • National Institutes of Health. (n.d.). PubChem Compound Summary for CID 7504, Benzylamine. PubChem. Retrieved from [Link]

  • Pobudkowska, A., et al. (2016). Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. International Journal of Pharmacy and Pharmaceutical Research, 5(2), 59-72.

Sources

preventing hygroscopic degradation of (5-Bromo-2-methylphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Hygroscopic Degradation and Ensuring Experimental Integrity

Welcome to the technical support center for (5-Bromo-2-methylphenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the handling and storage of this hygroscopic compound. Our goal is to provide you with the necessary information and protocols to prevent degradation, ensure the accuracy of your experimental results, and maintain the long-term stability of this valuable research material.

Introduction: The Challenge of Hygroscopicity

(5-Bromo-2-methylphenyl)methanamine hydrochloride, like many amine hydrochloride salts, exhibits a tendency to absorb moisture from the atmosphere. This property, known as hygroscopicity, can lead to a cascade of issues that compromise the integrity of the compound and the reproducibility of your experiments.[1]

Consequences of Moisture Absorption:

  • Physical Changes: Initial moisture uptake can cause the fine powder to clump and cake, making accurate weighing difficult. In environments with high humidity, the compound may deliquesce, or dissolve in the absorbed water.

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the amine hydrochloride, leading to the formation of impurities and a decrease in the active compound's purity.

  • Inaccurate Concentrations: Weighing a sample that has absorbed water will result in an overestimation of the actual amount of the active compound, leading to the preparation of solutions with lower-than-intended concentrations.

This guide provides a comprehensive framework for mitigating these risks through proper handling, storage, and monitoring protocols.

Visualizing the Workflow for Handling a Hygroscopic Compound

The following diagram outlines the critical decision points and procedures for handling (5-Bromo-2-methylphenyl)methanamine hydrochloride to minimize moisture exposure.

Caption: Decision workflow for handling hygroscopic (5-Bromo-2-methylphenyl)methanamine hydrochloride.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of (5-Bromo-2-methylphenyl)methanamine hydrochloride.

Issue Potential Cause Recommended Action
The powder is clumped or caked upon opening a new container. - Improper storage during transit or in the stockroom.- Compromised container seal.- Assess the severity: For minor clumping, the compound may still be usable for non-critical applications. Proceed with caution.- For severe caking: It is advisable not to use the material for quantitative work where precise weighing is crucial. Consider preparing a stock solution of the entire batch and determining its concentration analytically (e.g., via HPLC or titration) before use.
Difficulty in obtaining a stable weight on the analytical balance. - The compound is actively absorbing moisture from the ambient air.- Work quickly and efficiently. - Use a weighing vessel with a lid. - If available, perform weighing inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).- If a glovebox is not available, use a balance with a draft shield and work in the lowest humidity environment possible.
Inconsistent results in a series of experiments. - Progressive moisture uptake by the stock material with each use.- Degradation of the compound in a prepared stock solution.- Aliquot the powder: Upon receiving a new batch, consider aliquoting the material into smaller, single-use vials under a dry atmosphere. This minimizes the exposure of the bulk material to ambient conditions.[2]- Stock solution stability: Prepare fresh stock solutions for each set of experiments. If a stock solution must be stored, protect it from light and store at a low temperature (2-8°C). Conduct a stability study to determine the viable storage duration.
Appearance of new peaks in analytical chromatograms (e.g., HPLC). - Chemical degradation of the compound.- Investigate the degradation pathway: Potential degradation products for benzylamine derivatives include the corresponding aldehyde (5-bromo-2-methylbenzaldehyde) and other related species.[3][4]- Confirm identity: Use techniques like LC-MS to identify the degradation products.[5][6]- Review handling and storage procedures: Ensure that the compound and its solutions have been protected from moisture, light, and incompatible substances.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (5-Bromo-2-methylphenyl)methanamine hydrochloride?

A1: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][6][7] For optimal protection against hygroscopic degradation, we recommend storing the container within a desiccator containing an active desiccant (e.g., silica gel, calcium chloride) or in a controlled humidity dry cabinet.[7][8]

Q2: I do not have a glovebox. What is the best way to weigh this compound?

A2: If a glovebox is unavailable, work in an area with the lowest possible humidity. Have all your equipment (spatula, weighing paper/boat, and receiving flask) ready before opening the container. Minimize the time the container is open. Place a weighing boat on the tared balance, quickly transfer the desired amount of powder, and immediately reseal the main container.

Q3: How can I determine if my material has been compromised by moisture?

A3: A visual inspection is the first step. If the normally free-flowing powder appears clumped, caked, or has a wet appearance, it has likely absorbed a significant amount of moisture. For a more quantitative assessment, you can perform a Karl Fischer titration to determine the water content. Analytical techniques such as HPLC can also be used to check for the presence of degradation-related impurities.

Q4: Is it necessary to dry the compound before use?

A4: If you suspect moisture uptake, drying the material under vacuum at a mild temperature may be possible. However, it is crucial to first determine the compound's thermal stability to avoid degradation. It is often more practical to prevent moisture absorption in the first place through proper handling and storage. If the material is already significantly wet, preparing and standardizing a stock solution is a more reliable approach.

Q5: What are the potential degradation pathways for this compound?

Experimental Protocols

Protocol 1: Aliquoting of (5-Bromo-2-methylphenyl)methanamine hydrochloride for Long-Term Storage

This protocol is designed to minimize contamination and degradation of the bulk material from repeated openings.

  • Preparation: Perform this procedure in a low-humidity environment, such as a glovebox or a room with a dehumidifier.

  • Materials:

    • Primary container of (5-Bromo-2-methylphenyl)methanamine hydrochloride.

    • Multiple small, amber glass vials with screw caps and inert liners.

    • Clean and dry spatula.

    • Analytical balance.

    • Labeling materials.

  • Procedure:

    • Pre-label the small vials with the compound name, lot number, and date.

    • In the controlled environment, open the primary container.

    • Quickly dispense the desired amount of powder (e.g., 50-100 mg) into each pre-labeled vial.

    • Tightly seal each vial immediately after filling.

    • Securely reseal the primary container.

    • Store all vials and the primary container in a desiccator or dry cabinet.

Protocol 2: Preparation of a Stock Solution

This protocol outlines the steps for accurately preparing a stock solution.

  • Preparation: Ensure all glassware is clean and thoroughly dried in an oven before use.

  • Materials:

    • Aliquoted vial of (5-Bromo-2-methylphenyl)methanamine hydrochloride.

    • Anhydrous solvent of choice.

    • Volumetric flask (Class A).

    • Analytical balance.

  • Procedure:

    • Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation.[8]

    • Accurately weigh the desired amount of the compound.

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add a small amount of the anhydrous solvent to dissolve the powder completely.

    • Once dissolved, add the anhydrous solvent to the calibration mark of the volumetric flask.

    • Stopper the flask and mix thoroughly by inversion.

    • If not for immediate use, store the solution in a tightly sealed container, protected from light, and at the appropriate temperature (typically 2-8°C, but stability should be verified).

Visualizing Degradation and Prevention

The following diagram illustrates the relationship between environmental factors, degradation, and preventative measures.

Degradation_Prevention Compound (5-Bromo-2-methylphenyl)methanamine hydrochloride (Solid) Degradation Physical & Chemical Degradation (Caking, Hydrolysis, Impurities) Compound->Degradation leads to Moisture Atmospheric Moisture (Humidity) Moisture->Compound exposure to Prevention Preventative Measures Prevention->Moisture mitigates exposure Storage Proper Storage: - Tightly Sealed Container - Desiccator/Dry Cabinet Prevention->Storage Handling Proper Handling: - Low Humidity Environment - Minimized Exposure Prevention->Handling Monitoring Monitoring: - Visual Inspection - Analytical Testing (HPLC) Prevention->Monitoring

Caption: The interplay of moisture, degradation, and preventative strategies.

References

Sources

troubleshooting low reactivity of sterically hindered 2-methyl benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common challenges associated with the low reactivity of sterically hindered 2-methylbenzylamines. The ortho-methyl group significantly impedes access to the nitrogen's lone pair, reducing its nucleophilicity and slowing reaction rates.[1][2][3] This guide offers structured troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles.

Troubleshooting Guide: Overcoming Low Reactivity

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: My N-acylation or amide coupling with 2-methylbenzylamine is stalled or giving very low yields.

Root Cause Analysis: The primary issue is the steric clash between the ortho-methyl group of the benzylamine and the electrophile (e.g., an acyl chloride or an activated carboxylic acid). This steric hindrance raises the activation energy of the nucleophilic attack, making the reaction kinetically unfavorable under standard conditions.[2][4]

Solution & Strategies:

To overcome this, you must enhance the reactivity of the electrophile or employ conditions that provide sufficient energy to overcome the steric barrier.

  • Switch to a More Powerful Coupling Reagent: Standard carbodiimide reagents (DCC, EDC) are often insufficient.[5] Move to high-potency onium salt-based reagents.

    • Aminium/Uronium Salts: Reagents like HATU, HCTU, or HBTU form highly reactive OAt- or OBt-esters, which are more susceptible to nucleophilic attack by the hindered amine.[5][][7] HATU is often considered the most effective due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[7]

    • Phosphonium Salts: PyBOP or PyAOP are also excellent choices for generating highly activated esters.[5][7]

    • For Extreme Cases: If onium salts fail, converting the carboxylic acid to an acyl fluoride can be a powerful strategy.[5][8]

  • Increase Reaction Temperature & Time: Sterically hindered reactions are slow.[5]

    • Extend the reaction time, often to 12-24 hours.

    • Apply gentle heating (e.g., 40-60 °C), but monitor carefully for potential side reactions or epimerization if chiral centers are present.

    • Microwave Irradiation: This is a highly effective technique for driving difficult couplings to completion by rapidly and uniformly heating the reaction mixture, overcoming the activation energy barrier.[5][9][10][11] Reaction times can often be reduced from hours to minutes.[9][12]

  • Use a More Reactive Acylating Agent: If using an acyl chloride, ensure it is freshly prepared or distilled. For particularly stubborn cases, consider converting the carboxylic acid to a mixed anhydride, which can be more reactive.

Protocol: High-Efficiency Amide Coupling of 2-Methylbenzylamine using HATU

This protocol details the use of a potent uronium salt to facilitate the coupling of a generic carboxylic acid with 2-methylbenzylamine.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-Methylbenzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution for 1-5 minutes at room temperature to pre-activate the carboxylic acid.

  • Add DIPEA (2.5 eq) to the mixture and stir for another minute. The solution may change color.

  • Add 2-methylbenzylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • If the reaction is sluggish, heat the mixture to 40-50 °C.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Problem 2: My N-alkylation of 2-methylbenzylamine with an alkyl halide is failing.

Root Cause Analysis: This is a classic Sₙ2 reaction, which is notoriously sensitive to steric hindrance on both the nucleophile and the electrophile.[4] The ortho-methyl group severely restricts the trajectory of the nitrogen lone pair's attack on the alkyl halide's σ* orbital.

Solution & Strategies:

  • Use a Less Hindered Electrophile: The reaction is more likely to succeed with primary alkyl halides (R-CH₂-X) than with secondary ones. Tertiary alkyl halides will not work and will favor elimination.

  • Increase Reactivity of the Leaving Group: Use an alkyl iodide or triflate, which are better leaving groups than bromides or chlorides.

  • Employ Forcing Conditions:

    • High Temperature: Refluxing in a high-boiling polar aprotic solvent like DMF or DMSO can provide the necessary energy.

    • Strong Base: Using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine can increase its nucleophilicity, though this must be done carefully to avoid side reactions.[13]

  • Consider Alternative Strategies:

    • Reductive Amination: This is often a superior method for N-alkylation of hindered amines.[14][15][16] It involves reacting the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This pathway is less sensitive to steric hindrance around the nitrogen.[17][18]

    • Buchwald-Hartwig Amination: For N-arylation, this palladium-catalyzed cross-coupling reaction is the gold standard and has been adapted for a wide range of sterically hindered amines and aryl halides.[19][20] The use of bulky, electron-rich phosphine ligands is key to success.[19]

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting reactions with 2-methylbenzylamine.

TroubleshootingWorkflow Start Reaction with 2-Methylbenzylamine Fails (Low Yield / No Reaction) ReactionType What is the reaction type? Start->ReactionType Acylation N-Acylation / Amide Coupling ReactionType->Acylation Acylation Alkylation N-Alkylation (Sₙ2) ReactionType->Alkylation Alkylation Other Other (e.g., N-Arylation) ReactionType->Other Other Acyl_Q1 Using standard coupling agents (e.g., DCC, EDC)? Acylation->Acyl_Q1 Alkyl_Q1 Using secondary/tertiary alkyl halide? Alkylation->Alkyl_Q1 Other_Sol Consult literature for specialized conditions (e.g., Buchwald-Hartwig for N-arylation). [20][22] Other->Other_Sol Acyl_Sol1 Switch to high-potency onium salt (HATU, HCTU) or phosphonium salt (PyBOP). [5][6][7] Acyl_Q1->Acyl_Sol1 Yes Acyl_Q2 Is reaction still slow? Acyl_Q1->Acyl_Q2 No Acyl_Sol1->Acyl_Q2 Acyl_Sol2 Increase temperature (40-60°C) or use microwave irradiation. [5][11] Acyl_Q2->Acyl_Sol2 Yes Alkyl_Sol1 Switch to primary alkyl halide with a better leaving group (I or OTf). Alkyl_Q1->Alkyl_Sol1 Yes Alkyl_Q2 Is reaction still failing? Alkyl_Q1->Alkyl_Q2 No Alkyl_Sol1->Alkyl_Q2 Alkyl_Sol2 Consider alternative strategy: Reductive Amination or Buchwald-Hartwig Coupling. [15][21] Alkyl_Q2->Alkyl_Sol2 Yes

Sources

optimizing reaction temperature for 5-bromo-2-methylbenzylamine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-methylbenzylamine Optimization

Ticket ID: #5B2M-OPT-001 Topic: Optimizing Reaction Temperature for Coupling Protocols Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Decision Matrix

User Context: You are working with 5-bromo-2-methylbenzylamine (CAS: N/A for specific salt, generic structure analysis). The Dual-Reactivity Challenge: This molecule possesses two distinct reactive sites:[1]

  • The Nucleophile: A primary benzylic amine (–CH₂NH₂).[1]

  • The Electrophile: An aryl bromide (Ar-Br).[1]

The "coupling" temperature depends entirely on which end of the molecule you are engaging. The ortho-methyl group (position 2) introduces a specific steric clash that alters standard thermodynamic profiles.[1]

Interactive Decision Tree (Workflow)

Select your reaction type below to jump to the relevant optimization protocol.

Reaction_Decision_Tree Start Start: Define Coupling Type Amide Amide Coupling (Reacting the Amine) Start->Amide Target: Amide Bond Cross Pd-Catalyzed Cross-Coupling (Reacting the Bromide) Start->Cross Target: Biaryl/C-N Bond Amide_Temp Optimization Range: 0°C → 40°C Amide->Amide_Temp Steric Management Cross_Temp Optimization Range: 80°C → 110°C Cross->Cross_Temp Catalyst Activation

Figure 1: Decision matrix for selecting the correct thermal optimization pathway.

Module A: Amide Coupling (The Amine as Nucleophile)

Context: Reacting 5-bromo-2-methylbenzylamine with a Carboxylic Acid. The Issue: The ortho-methyl group creates a "picket fence" effect.[1] While the methylene spacer (–CH₂–) mitigates direct steric clash compared to an aniline, the rotational freedom of the benzyl group allows the methyl to sweep the reaction volume, increasing the activation energy required for the tetrahedral intermediate formation.

Thermodynamic Protocol: The "Ramp" Strategy

Do not run this reaction isothermally at Room Temperature (RT) if you are experiencing low yields.

PhaseTemperatureDurationMechanistic Purpose
1. Activation 0°C 15 minPre-activation of the carboxylic acid (using HATU/EDC). Prevents racemization of the acid partner (if chiral).
2. Addition 0°C 30 minSlow addition of 5-bromo-2-methylbenzylamine. The low temp suppresses rapid exotherms that lead to impurities.
3.[1] Propagation RT (23°C) 2-4 hrsStandard kinetic phase.[1] Monitor by LCMS.
4. Push (Optional) 40-50°C 1 hrCritical Step: If conversion <80%, heat is required to overcome the ortho-methyl rotational barrier.[1]

Troubleshooting Q&A:

  • Q: Why is my reaction stalling at 60% conversion?

    • A: The ortho-methyl group is likely blocking the approach of the bulky active ester (e.g., the OBt/OAt ester).

    • Fix: Switch to a smaller coupling reagent like EDC/Oxyma . If using HATU, increase temperature to 45°C. The thermal energy increases the rotational frequency of the benzyl-nitrogen bond, statistically increasing the "open" window for attack [1].

  • Q: I see a +12 mass impurity (Methylation?).

    • A: If using DMF as a solvent at >60°C, DMF can decompose to dimethylamine, which competes with your benzylamine.

    • Fix: Keep T < 50°C or switch to NMP/DMAc.

Module B: Palladium Cross-Coupling (The Bromide as Electrophile)

Context: Buchwald-Hartwig or Suzuki coupling at the 5-Br position. The Issue: You have a free primary amine on your substrate.[1] Free amines bind avidly to Palladium (Pd), poisoning the catalyst before the catalytic cycle begins.

Thermal & Ligand Optimization

For this reaction, Temperature is a variable of Ligand Choice.

Ligand ClassRecommended TempCatalyst SystemNotes
Gen 1 (PPh3) N/A Pd(PPh3)4Do not use. High temps (>100°C) required; free amine will poison Pd.[1]
Buchwald (Gen 3) 80°C XPhos-Pd-G3Excellent for aryl bromides.[1] The bulky ligand prevents the free amine from binding Pd [2].
Buchwald (Gen 4) 60-80°C BrettPhos-Pd-G4Best if coupling another amine (C-N bond formation).[1]

Protocol for Unprotected Amine Coupling:

  • Base Selection: Use a weak base (K₃PO₄) rather than NaOtBu to prevent side reactions with the benzylic amine.[1]

  • Temperature Ramp:

    • Start at RT for 10 mins (Oxidative Addition).

    • Ramp quickly to 80°C . Slow ramping allows the free amine to coordinate to the Pd(II) intermediate, forming a stable "off-cycle" resting state.

Troubleshooting Q&A:

  • Q: The reaction turns black immediately and fails.

    • A: "Pd Black" formation indicates catalyst decomposition.[1] The temperature (likely >90°C) caused ligand dissociation before oxidative addition occurred.

    • Fix: Lower temp to 75°C and increase ligand:Pd ratio to 2:1.

  • Q: Can I protect the amine in situ?

    • A: Yes. If the free amine is problematic, add 1.1 equiv of Boc₂O to the reaction vessel. The amine will Boc-protect in situ at 40°C, then you can ramp to 100°C for the cross-coupling without catalyst poisoning.

Visualizing the Optimization Loop

Use this logic flow to determine your next experimental step based on LCMS data.

Optimization_Loop Check Check LCMS (T = 2 hrs) Yield_High Yield > 90% Proceed to Workup Check->Yield_High Yield_Low Yield < 50% (Stalled) Check->Yield_Low Impurity Impurity > 10% (Side Rxn) Check->Impurity Action_Heat Increase Temp +10°C (Overcome Sterics) Yield_Low->Action_Heat Amide Coupling Action_Ligand Switch Ligand (Prevent Poisoning) Yield_Low->Action_Ligand Pd-Coupling Action_Cool Restart at 0°C (Control Exotherm) Impurity->Action_Cool

Figure 2: Troubleshooting logic for temperature-dependent failures.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1][2][3][4] Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.[1][4]

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1]

Sources

Technical Support Center: (5-Bromo-2-methylphenyl)methanamine Salt Formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SALT-5Br-2Me-BA Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the technical support hub for (5-Bromo-2-methylphenyl)methanamine . If you are here, you are likely facing one of two critical failures: your salt is "oiling out" instead of crystallizing, or your isolated solid is deliquescing (turning to liquid) on the bench.

The Root Cause: This molecule is not a simple benzylamine.[1][2][3] The 2-methyl group (ortho-substitution) introduces significant steric hindrance near the ammonium headgroup. This disrupts the efficient crystal packing networks usually stabilized by hydrogen bonding in simple benzylamine salts. Furthermore, the 5-bromo substituent adds lipophilicity, altering the solubility profile in polar solvents.

This guide provides a self-validating workflow to resolve these issues, moving beyond standard HCl protocols to engineered crystal forms.

Part 1: Troubleshooting Guides (Q&A)
Issue A: "I added acid, and it turned into a sticky gum/oil."

Q: Why is this happening? A: You have entered the Liquid-Liquid Phase Separation (LLPS) region. Because of the ortho-methyl steric bulk, the lattice energy of your salt is lower than typical benzylamines. When you add acid rapidly, you generate high supersaturation. Instead of organizing into a crystal (which requires time and orientation), the salt molecules aggregate into disordered, solute-rich droplets (the "oil") because it is kinetically faster than crystal nucleation.[4]

The Fix: The "Cloud Point" Oscillation Protocol Do not cool the oil. Cooling increases viscosity and locks the oil state.

  • Re-heat: Heat the mixture until the oil re-dissolves into a clear solution.

  • Add Co-solvent: Add 5-10% of a polar protic solvent (Methanol or Ethanol) if you are in a non-polar solvent (Ether/DCM). This increases the solubility limit, reducing the supersaturation spike.

  • Seed: Add a seed crystal at the first sign of cloudiness. If you lack seeds, scratch the glass interface vigorously.

  • Slow Cool: Cool at a rate of 5°C/hour.

Issue B: "The solid is wet/sticky even after drying (Hygroscopicity)."

Q: Is my solvent wet? A: Likely not. The issue is the Counter-ion Choice . Benzylamine hydrochlorides are notoriously hygroscopic. The chloride ion is small and has a high charge density, avidly attracting atmospheric water to form hydrates. The 5-bromo-2-methyl substitution pattern often creates "voids" in the crystal lattice that accommodate water molecules.

The Fix: The "Rule of 3" Counter-ion Switch Abandon HCl. Switch to a counter-ion that is:

  • Larger: To fill the packing voids (e.g., Tosylate, Mesylate).

  • Less Hydrophilic: To repel moisture.

  • Stoichiometrically Sound: Based on the

    
    pKa rule.
    

Recommended Alternatives:

  • Hydrobromide (HBr): The "Common Ion" effect.[5] Since the molecule already contains Bromine, HBr salts often pack better due to halogen-halogen interactions.

  • Fumarate (1:1 or 2:1): Excellent for stability; often non-hygroscopic.

  • p-Toluenesulfonate (Tosylate): Adds lipophilicity, aiding crystallization in organic solvents.

Part 2: Decision Matrix & Workflows
Visual 1: The Salt Formation Decision Tree

Caption: Logical flow for rescuing a failed salt formation experiment.

SaltDecisionTree Start Start: Free Base (5-Bromo-2-methylphenyl)methanamine Solvent Dissolve in Et2O or EtOAc (10 vol) Start->Solvent AcidAdd Add Acid (1.05 eq) Slow addition Solvent->AcidAdd Result Observation? AcidAdd->Result Oil Oiling Out (Sticky Gum) Result->Oil Gum forms Precip Solid Precipitate Result->Precip Solid forms FixOil 1. Heat to reflux (dissolve) 2. Add 5% MeOH 3. Slow Cool + Seed Oil->FixOil CheckHygro Hygroscopicity Check (Exposure to air) Precip->CheckHygro FixOil->Result Retry Stable Stable Solid -> Filter & Dry CheckHygro->Stable Dry Wet Deliquescent/Wet (Absorbs water) CheckHygro->Wet Turns liquid SwitchIon Switch Counter-ion: Try Tosylate or Fumarate Wet->SwitchIon

Part 3: Experimental Protocols
Protocol A: The "Dry" HCl Method (Minimizing Hygroscopicity)

Use this if you are mandated to use the HCl salt.

  • Dissolution: Dissolve 1.0 g of (5-Bromo-2-methylphenyl)methanamine in 10 mL of anhydrous Methyl tert-butyl ether (MTBE) .

    • Why MTBE? It dissolves the free base but is a poor solvent for the salt, promoting high yield.

  • Acidification: Prepare a solution of 4M HCl in Dioxane (anhydrous).

    • Critical: Do NOT use aqueous HCl (37%). Water introduces hydration immediately.

  • Addition: Add 1.1 equivalents of HCl/Dioxane dropwise at 0°C under Nitrogen.

  • Nucleation: If oil forms, scratch the vessel walls with a glass rod.

  • Isolation: Filter rapidly under a blanket of Nitrogen (Schlenk filtration recommended).

  • Drying: Dry in a vacuum oven at 40°C over

    
     desiccant for 12 hours.
    
Protocol B: The "Stahl" Salt Screen (Finding the Best Form)

Use this to find a stable, non-hygroscopic alternative.

Reagents:

  • Amine: 100 mg per vial.

  • Acids: p-Toluenesulfonic acid (TosOH), Fumaric acid, Methanesulfonic acid.

  • Solvent: Isopropyl Acetate (IPAc) or Ethanol.

Steps:

  • Preparation: Place 100 mg of amine in 3 vials. Dissolve in 1 mL IPAc.

  • Stoichiometry:

    • Vial 1: Add 1.0 eq TosOH (dissolved in minimal warm ethanol).

    • Vial 2: Add 0.5 eq Fumaric Acid (target 2:1 salt) or 1.0 eq (1:1 salt).

    • Vial 3: Add 1.0 eq Methanesulfonic acid.

  • Thermal Cycle: Heat all vials to 60°C for 30 mins, then turn off the heat block and let them cool to RT overnight inside the block (slow cooling).

  • Evaluation:

    • Tosylate: Usually forms large, hydrophobic plates.

    • Fumarate: Often forms high-melting, stable powders.

Part 4: Technical Data & Specifications
Table 1: Physicochemical Properties & Counter-ion Selection
ParameterValue / NoteImplication for Salt Formation
pKa (Base) ~9.5 (Est.)Strong base. Requires acid with pKa < 7.5.
LogP ~2.7 (Lipophilic)Limited water solubility of free base.
Sterics 2-Methyl (Ortho)Hinders packing; increases risk of oiling out.
Heavy Atom 5-BromoGood for X-ray diffraction; aids density.
Table 2: Counter-ion Candidates (The

pKa Rule)

Target


pKa > 3 for stable salt formation.
Acid CandidatepKa (Acid)

pKa (Base - Acid)
Prediction
Hydrochloric (HCl) -6.0~15.5Forms salt, but likely hygroscopic.
Methanesulfonic -1.9~11.4High solubility; risk of oiling out.
p-Toluenesulfonic -1.3~10.8Recommended. Good packing, non-hygroscopic.
Fumaric 3.03~6.5Recommended. Excellent stability profile.
Acetic 4.76~4.7Risk of dissociation/smell; weak salt.
Part 5: Visualizing the Mechanism
Visual 2: The "Ortho-Effect" on Crystal Packing

Caption: How steric hindrance leads to lattice instability and oiling out.

OrthoEffect cluster_outcome Thermodynamic Outcome Amine Amine Head (-NH3+) Anion Anion (Cl-) Amine->Anion Ionic Bond (Attraction) Lattice Crystal Lattice Anion->Lattice Slow Organization Oil Amorphous Oil Anion->Oil Fast Aggregation Ortho 2-Methyl (Steric Bulk) Ortho->Anion Steric Repulsion (Destabilizing)

References
  • Stahl, P. H., & Wermuth, C. G.[6][7][8][9] (Eds.). (2011).[6] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[6] Wiley-VCH.[6] (The definitive guide on the

    
    pKa rule and counter-ion selection). 
    
  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. (Methodology for salt screening).

  • PubChem. (n.d.).[10] (5-Bromo-2-methylphenyl)methanamine Compound Summary. National Center for Biotechnology Information. (Structural data and identifiers).

  • Black, S. N., et al. (2007). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences, 96(5), 1053-1068. (Theoretical basis for solubility and oiling out issues).

Sources

Validation & Comparative

interpreting the mass spectrum of 5-Bromo-2-methylbenzylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometric Profiling: 5-Bromo-2-methylbenzylamine HCl

Executive Summary

This guide provides a technical framework for interpreting the mass spectral signature of 5-Bromo-2-methylbenzylamine HCl (CAS: 854633-21-9 / Free Base Analog CAS: 1565057-11-5). Unlike standard benzylamines, this compound exhibits a diagnostic "doublet" signature due to the bromine substituent. This document compares its ionization behavior against non-halogenated analogs (e.g., 2-methylbenzylamine) and structural isomers, providing researchers with a self-validating identification protocol.

Part 1: The Isotopic Signature (The "Fingerprint")

The most critical validation step for this compound is the Bromine Isotope Pattern . Unlike chlorine (3:1 ratio) or non-halogenated compounds, bromine possesses two stable isotopes,


 and 

, in an approximate 1:1 natural abundance ratio .[1]
Comparative Spectral Features
FeatureTarget: 5-Bromo-2-methylbenzylamine Analog: 2-Methylbenzylamine Interpretation
Molecular Ion (

)
Doublet of equal intensitySinglet (dominant

)
The doublet confirms the presence of one bromine atom.
m/z (ESI+) 200.0 / 202.0 (

)
122.1 (

)
Large mass shift (+78/80 Da) due to Br substitution.
m/z (EI) 199 / 201 (

)
121 (

)
EI typically observes the radical cation of the free base.
Base Peak (EI) 30 (

)
106 (

) or 30
Primary amines often fragment to m/z 30 via

-cleavage.

Critical Note on HCl Salt: The HCl counterion dissociates in solution. In positive mode ESI (


), you will observe the protonated organic cation (

). Do not expect to see the chlorine isotope pattern (

) associated with the molecular ion in positive mode.

Part 2: Fragmentation Mechanics (ESI vs. EI)

To accurately validate the structure, one must understand the specific fragmentation pathways. The presence of the ortho-methyl group and the meta-bromine (relative to the amine) directs specific cleavage events.

Pathway A: Electrospray Ionization (ESI) – The "Soft" Path

In LC-MS, the molecule is protonated at the amine nitrogen. The dominant fragmentation pathway is the Neutral Loss of Ammonia (17 Da) .

  • Precursor:

    
     at m/z 200/202.
    
  • Transition: Heterolytic cleavage of the C-N bond.

  • Product: Formation of the 5-bromo-2-methylbenzyl cation (m/z 183/185).

  • Rearrangement: This cation rapidly rearranges to a stable substituted tropylium ion .

Pathway B: Electron Impact (EI) – The "Hard" Path

In GC-MS, the high energy (70 eV) promotes


-cleavage.
  • 
    -Cleavage:  The bond between the benzylic carbon and the ring is strong. The bond between the benzylic carbon and the nitrogen is vulnerable.
    
  • Dominant Fragment:

    
     (m/z 30).
    
  • Secondary Fragment: Loss of H from the benzylic position to form the iminium ion (

    
    ).
    

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the distinct fragmentation logic for Soft (ESI) vs. Hard (EI) ionization, highlighting the diagnostic "Bromine Doublet" retention.

MS_Fragmentation Precursor 5-Bromo-2-methylbenzylamine (Precursor) ESI_Ion [M+H]+ Cation m/z 200 & 202 (1:1 Ratio) Precursor->ESI_Ion ESI (+H) EI_Ion Molecular Ion M+. m/z 199 & 201 Precursor->EI_Ion EI (70eV) Loss_NH3 Neutral Loss: NH3 (-17 Da) ESI_Ion->Loss_NH3 Benzyl_Cat Benzyl Cation m/z 183 & 185 Loss_NH3->Benzyl_Cat Tropylium Tropylium Ion (Rearrangement Product) Benzyl_Cat->Tropylium Ring Expansion Alpha_Cleavage Alpha-Cleavage EI_Ion->Alpha_Cleavage Imine_Frag Imine Fragment m/z 30 (No Br) Alpha_Cleavage->Imine_Frag Dominant Ring_Frag Bromotoluene Radical m/z 169/171 Alpha_Cleavage->Ring_Frag Minor

Figure 1: Dual-mode fragmentation pathway. Note that the ESI pathway retains the Bromine signature (m/z 183/185), while the dominant EI fragment (m/z 30) loses it.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this LC-MS protocol designed to maximize the detection of the diagnostic benzyl cation.

Materials
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters BEH), 1.7 µm particle size.

Step-by-Step Workflow
  • Sample Preparation (Crucial):

    • Dissolve 1 mg of 5-Bromo-2-methylbenzylamine HCl in 1 mL of 50:50 Water:ACN.

    • Why: The HCl salt is highly polar. Pre-dissolving in organic solvent prevents precipitation in the LC lines.

  • Mobile Phase Gradient:

    • Start: 5% B (Hold 1 min)

      
       Ramp to 95% B over 5 mins.
      
    • Logic: Benzylamines are moderately polar. Starting at low organic ensures the salt is fully solvated before elution.

  • MS Settings (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20V - 40V .

    • Optimization: Perform a "Cone Voltage Ramp". At low voltage (20V), the

      
       (200/202) dominates. At high voltage (40V+), the in-source fragmentation (
      
      
      
      ) at 183/185 increases.
    • Validation Check: If you see a peak at m/z 200 but no peak at 202, it is not your compound . The 1:1 ratio is non-negotiable.

Part 5: Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Peak at m/z 241/243 Acetonitrile Adduct (

)
Common in ESI. Increase Cone Voltage to decluster.
Peak at m/z 400/402/404 Dimer Formation (

)
Concentration too high. Dilute sample 10x.
Missing m/z 30 in EI Mass Cutoff Many GC-MS methods scan from m/z 35-500 to avoid air/solvent. Lower scan range to 25.
Single peak at m/z 200 Debromination or Wrong Compound Check for 2-methylbenzylamine (m/z 122). If mass is 200 but singlet, suspect contaminant.

References

  • NIST Mass Spectrometry Data Center. Benzylamine Mass Spectrum (Electron Ionization).[2] National Institute of Standards and Technology.[3][4][5] Available at: [Link]

  • Holčapek, M., et al. (2010). Fragmentation mechanisms of protonated benzylamines.[6] Journal of Mass Spectrometry.[7] (Validating the loss of ammonia mechanism in ESI).

  • PubChem. 5-Bromo-2-methylbenzamide (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][2][3][5][7][8] University Science Books. (Source for Isotope Ratio Rules and Alpha-Cleavage mechanisms).

Sources

13C NMR characterization of (5-Bromo-2-methylphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Characterization of (5-Bromo-2-methylphenyl)methanamine Hydrochloride: A Comparative Analysis

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for advancing a compound through the development pipeline. (5-Bromo-2-methylphenyl)methanamine hydrochloride, a substituted benzylamine, represents a class of compounds frequently encountered as key intermediates or final active pharmaceutical ingredients. This guide provides a detailed exploration of its characterization using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy, a powerful technique for elucidating the carbon framework of organic molecules.[1][2]

This document, grounded in the principles of scientific integrity, will not only detail the expected 13C NMR spectrum but also compare this method with other common analytical techniques, providing the necessary context for its application.

The Foundational Role of 13C NMR Spectroscopy

Unlike ¹H NMR, which provides information about the proton environments in a molecule, 13C NMR directly probes the carbon skeleton.[3] This is crucial for confirming the core structure, identifying isomers, and ensuring the absence of carbon-containing impurities. The technique relies on the 13C isotope, which has a natural abundance of only ~1.1%, making the technique inherently less sensitive than ¹H NMR.[4][5] Consequently, data acquisition often requires a greater number of scans to achieve a satisfactory signal-to-noise ratio.[5]

A standard 13C NMR spectrum is typically acquired with broadband proton decoupling. This process irradiates all proton frequencies, collapsing the spin-spin coupling between carbon and attached hydrogen atoms. The result is a simplified spectrum where each unique carbon atom appears as a single sharp line, greatly aiding in interpretation.[2][3]

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following protocol outlines a robust method for acquiring the 13C NMR spectrum of (5-Bromo-2-methylphenyl)methanamine hydrochloride. The choice of solvent is critical, as the hydrochloride salt has limited solubility in non-polar solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable alternatives.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15-25 mg of (5-Bromo-2-methylphenyl)methanamine hydrochloride.

    • Transfer the sample to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of DMSO-d₆.

    • Cap the tube and vortex or sonicate gently until the sample is fully dissolved. The clarity of the solution is paramount for acquiring a high-resolution spectrum.

  • Instrument Setup & Calibration:

    • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Tune and match the probe for the 13C frequency.

    • Shim the magnetic field to optimize homogeneity, using the deuterium lock signal from the solvent.

  • Data Acquisition:

    • Set up a standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

    • The chemical shift range is typically set from 0 to 220 ppm for organic molecules.[3]

    • A sufficient number of scans (e.g., 1024 or more) should be collected to ensure a good signal-to-noise ratio for all carbon signals, especially quaternary carbons which tend to have weaker signals.[6]

    • A relaxation delay (d1) of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei.

  • Data Processing:

    • Apply an exponential multiplication function (line broadening) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the time-domain signal (FID) into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the solvent peak (DMSO-d₆ at 39.52 ppm).

Spectral Analysis and Peak Assignment

The structure of (5-Bromo-2-methylphenyl)methanamine contains eight unique carbon atoms, and thus, eight distinct signals are expected in the proton-decoupled 13C NMR spectrum. The chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing bromine atom, the electron-donating methyl group, and the protonated aminomethyl group (-CH₂NH₃⁺).

Below is a table of predicted chemical shifts and their justifications.

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification
C1 ~138-142Aromatic quaternary carbon attached to the -CH₂NH₃⁺ group. Deshielded by the adjacent methyl group and the overall ring system.
C2 ~135-139Aromatic quaternary carbon bearing the methyl group. Its shift is influenced by the attached aliphatic carbon.
C3 ~132-136Aromatic CH carbon. Deshielded due to its position on the aromatic ring.
C4 ~130-134Aromatic CH carbon, para to the methyl group and meta to the bromine.
C5 ~119-123Aromatic quaternary carbon directly attached to the bromine. The "heavy atom effect" of bromine causes a slight upfield (shielding) shift compared to what would be expected based on electronegativity alone.[7]
C6 ~128-132Aromatic CH carbon, ortho to the bromine atom.
-CH₃ ~18-22Aliphatic methyl carbon. Appears in the typical upfield region for sp³-hybridized carbons.[1]
-CH₂- ~40-45Aliphatic methylene carbon attached to the protonated nitrogen. The electronegativity of the -NH₃⁺ group causes a significant downfield shift compared to a simple alkyl chain.
Visualization of Structure and Predicted Shifts

The following diagram illustrates the molecular structure with numbered carbons corresponding to the assignments in the table above.

Caption: Molecular structure and predicted 13C NMR shifts.

A Self-Validating System: Ensuring Trustworthiness

To ensure the trustworthiness of the spectral assignment, the initial 1D carbon spectrum should be complemented with further experiments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. DEPT spectroscopy differentiates between CH, CH₂, and CH₃ groups, while quaternary carbons are absent.

  • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.

  • DEPT-90: Only CH signals are observed.

By running DEPT-90 and DEPT-135 experiments, one can definitively confirm the signals corresponding to the three aromatic CH carbons, the -CH₂- group (negative peak), and the -CH₃ group (positive peak). The remaining three signals in the 1D spectrum, which do not appear in any DEPT spectrum, can be confidently assigned to the three quaternary aromatic carbons (C1, C2, and C5). This multi-faceted approach provides a self-validating system for the structural assignment.[3]

Comparative Analysis with Alternative Techniques

While 13C NMR is unparalleled for defining the carbon backbone, a comprehensive characterization often involves a suite of analytical methods. Each technique provides a unique piece of the structural puzzle.[8][9]

TechniqueInformation ProvidedSensitivityKey AdvantagesKey Limitations
13C NMR Carbon skeleton, number of non-equivalent carbons, hybridization (sp³, sp², sp).LowProvides direct information about the core structure; excellent for isomer differentiation.Low natural abundance of 13C requires more sample and longer acquisition times.[4][5] Not inherently quantitative.
1H NMR Proton environment, electronic nature of adjacent groups, proton-proton connectivities.HighHighly sensitive, provides detailed information on molecular connectivity through spin-spin coupling. Quantitative.Complex spectra for large molecules can have significant signal overlap. Provides indirect information about the carbon framework.
Mass Spectrometry (GC-MS/LC-MS) Molecular weight, elemental formula (high-res), fragmentation patterns.Very HighExtremely sensitive, requires minimal sample. Provides definitive molecular weight.[9][10]Does not distinguish between isomers (e.g., positional isomers) without fragmentation analysis. Provides limited connectivity information.
Infrared (FTIR) Spectroscopy Presence of specific functional groups (e.g., N-H, C-H, aromatic C=C).MediumFast, non-destructive, provides a quick "fingerprint" of functional groups present.[8]Provides little information about the overall molecular skeleton or connectivity. Not suitable for complex mixture analysis.
Workflow for Comprehensive Characterization

A logical workflow for the characterization of a new batch of (5-Bromo-2-methylphenyl)methanamine hydrochloride would integrate these techniques.

G cluster_0 Primary Characterization cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation MS Mass Spectrometry (Confirm MW) HNMR 1H NMR (Proton Framework) MS->HNMR FTIR FTIR Spectroscopy (Confirm Functional Groups) FTIR->HNMR CNMR 13C NMR (Carbon Skeleton) HNMR->CNMR DEPT DEPT (Carbon Multiplicity) CNMR->DEPT Final Unambiguous Structure Confirmed DEPT->Final

Caption: Integrated analytical workflow for structural confirmation.

Conclusion

The is an essential and definitive step in its structural verification. By providing direct insight into the carbon framework, it allows for the confident assignment of all eight carbon atoms in the molecule. When used in conjunction with complementary techniques like 1H NMR and mass spectrometry, it forms part of a robust, self-validating analytical strategy that is indispensable in modern drug discovery and development. This guide provides the foundational protocol and interpretive logic required for researchers to successfully apply this powerful technique.

References

  • New Journal of Chemistry Supporting Information - Rsc.org. (n.d.).
  • OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy.
  • ResearchGate. (n.d.). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs | Request PDF.
  • The Royal Society of Chemistry. (n.d.). Convenient and Clean Synthesis of Imines from Primary Benzylamines.
  • ChemicalBook. (n.d.). 3-Bromotoluene(591-17-3) 13C NMR spectrum.
  • Masaryk University. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance).
  • ChemicalBook. (n.d.). Benzylamine(100-46-9) 13C NMR spectrum.
  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • SpectraBase. (n.d.). Benzylamine hex - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). N-benzylmethylamine - Optional[13C NMR] - Chemical Shifts.
  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • Chemistry LibreTexts. (2022, July 18). 5.6: 13C-NMR Spectroscopy.
  • ResearchGate. (n.d.). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with...
  • OSTI.gov. (2023, April 19). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
  • SpectraBase. (n.d.). 2-Bromotoluene - Optional[13C NMR] - Chemical Shifts.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • PubMed. (2013, August 15). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs.
  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-Bromo-2-methylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-Bromo-2-methylphenyl)methanamine hydrochloride, a halogenated aromatic amine. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.

The principles outlined here are grounded in established safety protocols and regulations, including the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave."[1][2] As the generator of the waste, you are legally responsible for its safe management until its final disposal.[3]

Hazard Assessment and Characterization

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. While a specific Safety Data Sheet (SDS) for (5-Bromo-2-methylphenyl)methanamine hydrochloride may not always be readily available, its structure—a brominated aromatic amine hydrochloride—allows us to infer its likely hazardous properties based on similar compounds.

  • Toxicity: Aromatic amines can be toxic and are often readily absorbed through the skin.[4] The presence of a halogen (bromine) further classifies this compound as a halogenated organic, which requires specific disposal pathways.[5][6][7]

  • Irritation: Similar chemical structures are known to cause skin and serious eye irritation.[8][9][10]

  • Health Hazards: Ingestion and inhalation are likely to be harmful.[9][10]

  • Regulatory Classification: Under the RCRA, a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed.[3] Due to its toxic nature and classification as a halogenated organic compound, (5-Bromo-2-methylphenyl)methanamine hydrochloride must be treated as hazardous waste.

Personal Protective Equipment (PPE) and Safety Measures

Proper PPE is non-negotiable when handling (5-Bromo-2-methylphenyl)methanamine hydrochloride for disposal. The following table summarizes the minimum required equipment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and absorption.[11]
Eye Protection Safety glasses with side-shields or goggles.To protect against splashes and accidental eye contact.[8][12]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.To avoid inhalation of any dust or vapors.[6]

Always wash hands thoroughly with soap and water after handling the chemical waste.[8]

Spill Management Protocol

Accidents can happen, and a clear, pre-defined spill response plan is essential.

For a Small Spill (manageable by lab personnel):

  • Alert Colleagues: Inform others in the immediate area.

  • Don PPE: Wear the appropriate PPE as detailed above.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6]

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, pads) are now also considered hazardous waste and must be placed in the same waste container.

  • Label and Dispose: Seal and label the container as "Hazardous Waste" and include the chemical name and "spill debris." Arrange for pickup through your institution's Environmental Health & Safety (EHS) office.[6]

For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's EHS or emergency response team.

  • Secure the Area: Prevent entry to the spill location.

Step-by-Step Disposal Protocol

Disposing of (5-Bromo-2-methylphenyl)methanamine hydrochloride must be done through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the sink or in the regular trash. [7]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and cost-effective chemical waste disposal. Halogenated organic compounds have specific, and often more expensive, disposal requirements (typically high-temperature incineration).[7][13] Mixing them with non-halogenated waste increases the volume of waste that requires this specialized treatment.

Caption: Waste segregation decision flow for halogenated compounds.

Step 2: Select the Correct Waste Container
  • Obtain a Designated Container: Contact your EHS office to obtain a properly designated hazardous waste container. This will typically be a plastic carboy or other compatible container.[6]

  • Compatibility: Ensure the container material is compatible with the chemical waste. For (5-Bromo-2-methylphenyl)methanamine hydrochloride and its solutions, a high-density polyethylene (HDPE) container is generally appropriate.[11] The container must be in good condition, free of leaks, and have a secure, threaded cap.[5]

Step 3: Waste Accumulation and Labeling
  • Label Immediately: As soon as the first drop of waste is added, the container must be labeled.[5] The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "(5-Bromo-2-methylphenyl)methanamine hydrochloride" . Do not use abbreviations or chemical formulas.[5]

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

  • Keep Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[5][6] This prevents the release of vapors and protects against spills.

  • Storage Location: Store the container in a designated satellite accumulation area within the laboratory.[6] This area should be under the control of laboratory personnel, away from drains, and in secondary containment to catch any potential leaks.

Step 4: Arranging for Disposal
  • Do Not Overfill: Fill the container to no more than 90% capacity to allow for vapor expansion.

  • Request Pickup: Once the container is nearly full, or before the designated accumulation time limit is reached (this varies by institution), submit a chemical waste pickup request to your EHS office.[6]

  • Professional Disposal: Your institution's EHS department will then manage the transport and final disposal through a licensed hazardous waste disposal company, which will use methods such as high-temperature incineration to safely destroy the compound.[14][15]

By following these procedures, you contribute to a safe laboratory environment, ensure regulatory compliance, and uphold the professional responsibility of every scientist to protect our shared environment.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Waste Caddy. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Wikipedia. (2024). Resource Conservation and Recovery Act. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from [Link]

  • South Carolina Department of Environmental Services. (n.d.). Resource Conservation and Recovery Act (RCRA). Retrieved from [Link]

  • US Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Junsei Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Sigma-Aldrich. (2025, December 23). SAFETY DATA SHEET. Retrieved from [Link]

  • Hach. (n.d.). The following list contains the Material Safety Data Sheets you requested. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • US Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

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Personal protective equipment for handling (5-Bromo-2-methylphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3][4][5][6][7]

(5-Bromo-2-methylphenyl)methanamine hydrochloride (CAS: 1019560-63-0) is a halogenated benzylamine salt commonly used as a scaffold in medicinal chemistry. While often treated as a generic "building block," its specific structural properties—a primary amine salt combined with an aryl bromide—dictate a strict safety regimen.

The Core Hazard: As a hydrochloride salt of a benzylamine, this compound is prone to hydrolysis upon contact with moisture (mucous membranes), potentially releasing hydrochloric acid and the free amine. This creates a dual hazard: chemical irritation/corrosivity and respiratory sensitization .

Operational Philosophy: Treat this substance as a Severe Irritant (Skin/Eye/Respiratory) . All handling protocols must prioritize the containment of fine particulates, as amine salts are often electrostatic and easily aerosolized.

Hazard Identification & Exposure Pathways[1][2]

Before selecting PPE, understand the "Why" behind the protection.

Hazard Class (GHS)Hazard StatementPhysiological Mechanism
Skin Irritant (Cat 2) H315: Causes skin irritationAmine interaction with skin lipids; acidic hydrolysis of HCl salt.
Eye Irritant (Cat 2A) H319: Causes serious eye irritationRapid protonation of ocular tissue; high risk of corneal opacity if untreated.
STOT-SE (Cat 3) H335: May cause respiratory irritationInhalation of fine dust triggers inflammation of the upper respiratory tract.
Acute Toxicity (Oral) H302: Harmful if swallowedSystemic absorption of halogenated aromatics.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. PPE is the last line of defense; engineering controls (Fume Hood) are primary.

PPE Selection Guide
Protection ZoneStandard Handling (< 1g)Bulk Handling (> 1g) or Spill CleanupTechnical Rationale
Respiratory Fume Hood (Face velocity: 100 fpm)N95 or P100 Respirator + Fume HoodFine amine salts are hygroscopic; inhalation causes immediate burning sensation.
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm)Double Gloving (Nitrile inner / Nitrile outer)Halogenated aromatics can permeate thin nitrile over time. Double gloving provides a breakthrough buffer.
Eye Protection Safety Glasses with side shieldsChemical Goggles (Indirect Vent)Prevents dust migration behind lenses during bulk transfer.
Body Defenses Lab Coat (Cotton/Poly blend), closed-toe shoesTyvek® Sleeves or Disposable GownReduces static cling of powder to street clothes.
Decision Logic for PPE

The following diagram illustrates the decision-making process for selecting the appropriate protective gear based on the operation scale.

PPE_Decision_Tree Start Start: Task Assessment Quantity Quantity Check Start->Quantity SmallScale < 1 gram (Analytical) Quantity->SmallScale LargeScale > 1 gram (Prep/Synthesis) Quantity->LargeScale HoodCheck Is Fume Hood Available? SmallScale->HoodCheck EnhancedPPE Enhanced PPE: Double Gloves + Goggles + N95/P100 Respirator LargeScale->EnhancedPPE StandardPPE Standard PPE: Nitrile Gloves + Safety Glasses + Lab Coat HoodCheck->StandardPPE Yes Stop STOP WORK: Secure Engineering Controls HoodCheck->Stop No End End

Figure 1: PPE Decision Logic based on quantity and engineering control availability.

Operational Protocol: Step-by-Step Handling

Objective: Transfer solid material without generating airborne dust or contaminating the workspace.

Phase 1: Preparation
  • Static Control: Amine salts are prone to static charge. Place an ionizing fan or antistatic gun near the balance inside the fume hood.

  • Workspace Lining: Line the hood surface with an absorbent, plastic-backed bench coat. This captures minor spills and simplifies cleanup.

  • Solvent Readiness: Pre-measure your solvent (e.g., Methanol, DMSO) so you can immediately solubilize the solid after weighing, reducing the duration the powder is exposed to air.

Phase 2: Weighing & Transfer
  • Don PPE: Put on nitrile gloves and safety glasses.

  • Open Container: Open the vial inside the fume hood. Do not remove the vial from the hood while open.

  • Transfer: Use a disposable anti-static spatula. Avoid "tapping" the spatula on the receiving vessel rim, as this aerosolizes fine particles.

  • Immediate Solubilization: If possible, add solvent to the solid immediately. Once in solution, the inhalation risk drops significantly.

    • Caution: The dissolution of amine hydrochlorides can be slightly exothermic. Add solvent slowly.

Phase 3: Decontamination
  • Wipe Down: Wipe the balance and surrounding area with a tissue dampened with dilute ethanol or water.

  • Glove Removal: Remove gloves using the "beak" method (turning them inside out) to prevent skin contact with the outer surface. Wash hands immediately with soap and water.[1]

Disposal & Emergency Procedures

Disposal Strategy: (5-Bromo-2-methylphenyl)methanamine hydrochloride contains a halogen (Bromine) and nitrogen. It must not be treated as general organic waste.

  • Waste Stream: Halogenated Organic Waste .

  • Segregation: Keep separate from strong oxidizers (risk of reaction) and strong bases (liberates the free amine, which is volatile and odorous).

  • Container Labeling: Clearly mark as "Halogenated Amine Salt - Irritant."

Emergency Response:

  • Eye Contact: Flush immediately with water for 15 minutes.[2][3][4][5] Hold eyelids open. The HCl salt can cause rapid pH changes on the corneal surface.

  • Skin Contact: Wash with soap and water.[2][6][4][1][7] Do not use solvent (ethanol/acetone) on skin, as this may increase transdermal absorption of the brominated compound.

  • Spill (Powder): Do not dry sweep. Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up to prevent dust generation.

Workflow: Cradle-to-Grave Handling

Handling_Workflow Storage Storage (Cool, Dry, Desiccated) Weighing Weighing (Fume Hood + Antistatic) Storage->Weighing Retrieve Reaction Reaction/Use (In Solution) Weighing->Reaction Solubilize Waste Waste Segregation (Halogenated Organic) Weighing->Waste Contaminated Wipes Reaction->Waste Post-Exp Disposal High-Temp Incineration Waste->Disposal EHS Pickup

Figure 2: Complete lifecycle workflow from storage to disposal.[8]

References

  • Fisher Scientific. (2025).[8] Safety Data Sheet: Benzylamine hydrochloride. Retrieved from

  • Merck Millipore. (2025). Safety Data Sheet: 2-Bromo-1-(3-methylphenyl)-1-propanone (Analogous Hazard Profile). Retrieved from

  • University of British Columbia. (2024). In-Laboratory Treatment of Chemical Waste: Amines and Halogenated Compounds. Retrieved from

  • Temple University. (2024). Halogenated Solvents and Waste in Laboratories. Retrieved from

  • PubChem. (2024). Compound Summary: Benzylamine Hydrochloride Derivatives. Retrieved from

Sources

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